2-Amino-8-oxononanoic acid hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-amino-8-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(11)5-3-2-4-6-8(10)9(12)13;/h8H,2-6,10H2,1H3,(H,12,13);1H |
Clave InChI |
QTDWYTJZOVZAIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid increasingly utilized in protein engineering and drug development. This document details its chemical and physical properties, provides a methodology for its synthesis, and elaborates on its primary application in the site-specific modification of proteins. A particular focus is placed on the experimental protocols for its genetic incorporation into proteins and subsequent bio-orthogonal ligation. Furthermore, this guide explores its relevance in the development of novel therapeutics, such as antibody-drug conjugates (ADCs), and includes representative analytical data and visualizations to facilitate its practical application in a research setting.
Introduction
The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug discovery. These novel building blocks introduce unique chemical functionalities, enabling the creation of proteins with enhanced stability, novel catalytic activities, and the site-specific attachment of therapeutic and imaging agents.[1][2][3][4]
2-Amino-8-oxononanoic acid is an aliphatic amino acid bearing a ketone functional group on its side chain.[5][6] This keto group serves as a bio-orthogonal chemical handle, allowing for highly specific covalent modification through oxime ligation under mild, physiological conditions.[5][6] Its hydrochloride salt form generally offers improved water solubility and stability, making it amenable to use in biological systems.[7][8] This guide will delve into the technical details of this compound, providing researchers with the necessary information to incorporate this versatile tool into their drug development and protein engineering workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈ClNO₃ | [5] |
| Molecular Weight | 223.70 g/mol | [5] |
| CAS Number | 2984160-77-0 | [5] |
| Appearance | Brown to black solid | [5] |
| Purity (by NMR) | ≥98.0% | [5] |
| Solubility | Solvent | Concentration | Notes |
| Water | Soluble | General property of amino acid hydrochlorides.[9] | |
| DMSO | ≥ 50 mg/mL | Ultrasonic assistance may be required. | |
| Ethanol | Slightly soluble | General property of amino acids.[1][10][11][12] | |
| Non-polar organic solvents | Insoluble | General property of amino acids.[9] |
Synthesis of this compound
The synthesis of 2-Amino-8-oxononanoic acid can be achieved through a convergent approach, similar to the synthesis of the closely related 2-amino-8-oxodecanoic acids (Aodas). The following protocol is a representative method adapted from published procedures for similar compounds.
Experimental Protocol: Convergent Synthesis
This synthesis involves the coupling of two key fragments: a protected amino acid derivative with a terminal aldehyde and a phosphonate ylide to form the keto group and complete the carbon chain.
Step 1: Synthesis of the Aldehyde Fragment (from a protected glutamic acid derivative)
-
Protect the amino group of L-glutamic acid with a suitable protecting group (e.g., Boc or Fmoc).
-
Reduce the side-chain carboxylic acid to an alcohol.
-
Oxidize the resulting alcohol to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
Step 2: Synthesis of the Phosphonate Ylide Fragment
-
Start with a suitable precursor for the keto-containing portion of the molecule, such as a protected hydroxyacetone derivative.
-
Convert this precursor to the corresponding phosphonate ylide via reaction with a phosphite reagent.
Step 3: Wittig-type Reaction and Deprotection
-
React the aldehyde fragment from Step 1 with the phosphonate ylide from Step 2 in a Wittig-type reaction to form the carbon-carbon double bond.
-
Reduce the double bond to a single bond via catalytic hydrogenation.
-
Remove the protecting groups from the amino and keto functionalities.
-
Treat the final product with hydrochloric acid to yield this compound.
Site-Specific Protein Modification
The primary application of this compound is the site-specific labeling of proteins. This process involves two key steps: the genetic incorporation of the unnatural amino acid into the protein of interest and the subsequent bio-orthogonal ligation of a probe to the keto handle.
Genetic Incorporation
The site-specific incorporation of 2-Amino-8-oxononanoic acid is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode the unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 2-Amino-8-oxononanoic acid and does not cross-react with endogenous synthetases and tRNAs.
Experimental Protocol: Genetic Incorporation in E. coli
-
Vector Preparation:
-
Clone the gene of interest into an expression vector containing a plasmid for the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL).
-
Introduce an amber (TAG) codon at the desired site of incorporation in the gene of interest via site-directed mutagenesis.
-
-
Transformation and Expression:
-
Co-transform the expression vector and the synthetase/tRNA plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a minimal medium supplemented with 2-Amino-8-oxononanoic acid.
-
Induce protein expression with IPTG.
-
-
Purification:
-
Harvest the cells and purify the protein containing the incorporated unnatural amino acid using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).
-
Bio-orthogonal Ligation: Oxime Formation
The ketone side chain of the incorporated 2-Amino-8-oxononanoic acid can be specifically reacted with a hydroxylamine- or aminooxy-functionalized molecule to form a stable oxime bond.
Experimental Protocol: Oxime Ligation
-
Reaction Setup:
-
Dissolve the purified protein containing 2-Amino-8-oxononanoic acid in a suitable buffer (e.g., phosphate or acetate buffer, pH 4.5-5.5).
-
Add the hydroxylamine- or aminooxy-functionalized probe (e.g., a fluorescent dye, biotin, or a small molecule drug) in a molar excess (typically 10-50 fold).
-
Aniline can be added as a catalyst to accelerate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess probe by dialysis, size-exclusion chromatography, or affinity chromatography.
-
Applications in Drug Development: A Case Study of Antibody-Drug Conjugates (ADCs)
The ability to precisely modify proteins has significant implications for drug development. A prominent example is the creation of site-specific antibody-drug conjugates (ADCs). Traditional methods for conjugating cytotoxic drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to suboptimal efficacy and pharmacokinetics.
The use of keto-amino acids like 2-Amino-8-oxononanoic acid allows for the production of homogeneous ADCs with a defined DAR and specific drug placement. This is achieved by incorporating the unnatural amino acid at a specific site on the antibody, followed by oxime ligation of a potent cytotoxic payload.
Case Study: Site-Specific ADC Synthesis
In a notable study, p-acetylphenylalanine, a keto-containing UAA, was incorporated into the anti-HER2 antibody trastuzumab. An auristatin derivative, a potent anti-mitotic agent, functionalized with an aminooxy group was then conjugated to the antibody via oxime ligation. The resulting homogeneous ADC demonstrated excellent in vitro cytotoxicity against HER2-positive cancer cells and led to complete tumor regression in a rodent xenograft model. This approach highlights the potential of using keto-amino acids to generate next-generation ADCs with improved therapeutic windows.
Analytical Data (Representative)
The following tables and descriptions provide representative analytical data for this compound. This data is based on the analysis of structurally similar compounds and theoretical predictions.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, D₂O) - Representative | |
| Chemical Shift (ppm) | Assignment |
| 4.05 (t, 1H) | α-H |
| 2.55 (t, 2H) | H₇ |
| 2.20 (s, 3H) | H₉ (CH₃) |
| 1.85-2.00 (m, 2H) | β-H |
| 1.50-1.65 (m, 2H) | H₆ |
| 1.25-1.40 (m, 4H) | H₄, H₅ |
| ¹³C NMR (125 MHz, D₂O) - Representative | |
| Chemical Shift (ppm) | Assignment |
| 215.0 | C₈ (C=O) |
| 175.0 | C₁ (COOH) |
| 55.0 | C₂ (α-C) |
| 43.0 | C₇ |
| 31.0 | C₃ |
| 30.0 | C₉ (CH₃) |
| 28.5 | C₅ |
| 24.0 | C₄ |
| 23.0 | C₆ |
6.2. Infrared (IR) Spectroscopy
| IR (KBr) - Representative | |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H (carboxylic acid), N-H (amine hydrochloride) |
| 1710 (sharp) | C=O (ketone) |
| 1680 (sharp) | C=O (carboxylic acid) |
| 1600-1450 | N-H bend |
| 1200-1000 | C-N stretch, C-O stretch |
6.3. Mass Spectrometry (MS)
| MS (ESI+) - Representative | |
| m/z | Assignment |
| 188.12 | [M+H]⁺ |
| 170.11 | [M+H - H₂O]⁺ |
| 142.12 | [M+H - H₂O - CO]⁺ |
| 114.12 | [M+H - COOH - CH₃CO]⁺ |
Conclusion
This compound is a powerful tool for protein engineers and drug developers. Its unique keto functionality allows for the site-specific introduction of a wide array of molecules onto a target protein through robust and bio-orthogonal oxime ligation. This capability has been instrumental in advancing our ability to study protein function and has opened new avenues for the development of precisely engineered therapeutics, most notably in the field of antibody-drug conjugates. This technical guide provides a foundational understanding and practical protocols to facilitate the adoption of this versatile unnatural amino acid in research and development settings. As the field of protein engineering continues to evolve, the applications of 2-Amino-8-oxononanoic acid and similar UAAs are poised to expand, further blurring the lines between chemistry and biology to address pressing challenges in medicine.
References
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid hydrochloride is a synthetic amino acid derivative that has garnered interest in the field of biotechnology and chemical biology. As a non-canonical amino acid, it serves as a valuable tool for the site-specific modification of proteins, enabling a wide range of applications in research and drug development. Its unique structure, featuring a terminal ketone group, allows for bioorthogonal ligation reactions, providing a powerful method for protein labeling and engineering. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound.
Chemical Structure and Properties
This compound is the salt form of 2-amino-8-oxononanoic acid, which enhances its water solubility and stability.[1][2] The structure consists of a nine-carbon chain with an amino group at the alpha-position (C2) and a ketone group at the C8 position.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO₃ | [3] |
| Molecular Weight | 223.70 g/mol | [3] |
| CAS Number | 2984160-77-0 | [1] |
| Appearance | Brown to black solid | [1] |
| Purity | ≥98.0% (by NMR) | [1] |
| Solubility | DMSO: 50 mg/mL (requires sonication) | [3] |
| Storage | 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3] |
Experimental Protocols
The primary application of this compound is its site-specific incorporation into proteins in E. coli, followed by bioorthogonal labeling.
General Workflow for Protein Labeling
The overall process involves the genetic encoding of the unnatural amino acid, its incorporation during protein synthesis, and subsequent reaction with a labeling probe.
Caption: General workflow for protein labeling.
Synthesis of 2-Amino-8-oxononanoic Acid
Genetic Incorporation into Proteins
The genetic incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli is achieved using an evolved pyrrolysyl-tRNA synthetase/pylT pair.[4] The evolved synthetase specifically recognizes and charges the pylT tRNA with 2-Amino-8-oxononanoic acid. This charged tRNA then recognizes a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of interest, leading to the incorporation of the unnatural amino acid at the desired site during protein translation.
Experimental Steps:
-
Vector Preparation: The gene for the protein of interest is cloned into an expression vector containing a nonsense codon at the desired modification site. A separate plasmid carrying the engineered pyrrolysyl-tRNA synthetase and pylT tRNA is also required.
-
Transformation: The two plasmids are co-transformed into a suitable E. coli expression strain.
-
Cell Culture and Induction: The transformed cells are grown in a minimal medium supplemented with 2-Amino-8-oxononanoic acid. Protein expression is induced at the appropriate cell density.
-
Protein Purification: The expressed protein containing the keto-functionalized amino acid is purified using standard chromatography techniques.
Site-Specific Protein Labeling
The ketone group on the incorporated 2-Amino-8-oxononanoic acid residue allows for highly specific chemical ligation with probes containing hydrazide or alkoxyamine functionalities.[4] This reaction, known as an oxime or hydrazone ligation, is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native cellular processes.
Labeling Reaction:
-
Probe Selection: A variety of probes, such as fluorescent dyes, biotin, or crosslinkers, can be conjugated to a hydrazide or alkoxyamine moiety.
-
Ligation: The purified protein containing the keto group is incubated with the chosen probe in a suitable buffer at or near physiological pH.
-
Analysis: The successful labeling of the protein can be confirmed by techniques such as SDS-PAGE with fluorescence imaging (for fluorescent probes) or mass spectrometry.
Potential Biological Signaling Pathways
While the primary use of 2-Amino-8-oxononanoic acid is as a tool for protein engineering, its structure as a keto-containing amino acid suggests a potential role in metabolic pathways.
Ketogenic Amino Acid Metabolism
Amino acids that can be degraded to acetyl-CoA or acetoacetyl-CoA are classified as ketogenic. These molecules can then be converted into ketone bodies, which serve as an energy source for various tissues, particularly during periods of fasting or low carbohydrate intake. Given its keto functionality, 2-Amino-8-oxononanoic acid could potentially be metabolized through similar pathways.
Caption: Putative metabolism of 2-Amino-8-oxononanoic acid.
It is important to note that the involvement of 2-Amino-8-oxononanoic acid in any specific signaling pathway has not been experimentally demonstrated. Its primary utility remains as a bioorthogonal handle for protein modification.
Conclusion
This compound is a versatile chemical tool for the site-specific modification of proteins. Its genetic incorporation and subsequent bioorthogonal ligation provide a robust platform for a wide range of applications, from fundamental studies of protein function to the development of novel protein-based therapeutics and diagnostics. Further research may elucidate its potential metabolic roles, but its current value to the scientific community lies in its utility as a precision tool for protein engineering.
References
Unveiling the Mechanism of 2-Amino-8-oxononanoic Acid Hydrochloride: A Technical Guide to a Bioorthogonal Tool for Protein Engineering
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism of action and application of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid enabling precise, site-specific protein modification.
Executive Summary
This compound is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, its utility and "mechanism of action" lie in the realm of chemical biology and protein engineering. This unnatural amino acid is designed to be genetically incorporated into proteins, where its unique keto-functionalized side chain serves as a bioorthogonal chemical handle. This allows for the precise, site-specific attachment of various molecules, such as fluorescent probes, biotin tags, or polyethylene glycol (PEG), to a target protein without disrupting its natural structure and function. This guide provides an in-depth overview of the principles, experimental protocols, and applications of this compound in advanced biological research and drug development.
The Bioorthogonal Mechanism of Action
The core mechanism of this compound revolves around a two-step process: genetic incorporation followed by a bioorthogonal chemical ligation.
2.1 Genetic Incorporation:
The first step involves the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein. This is achieved through the use of an expanded genetic code in a host organism, typically E. coli. A key component of this system is an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The most commonly utilized system for this purpose is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea.[1][2][3]
The process can be summarized as follows:
-
A target gene is mutated to include a unique codon, typically a stop codon like the amber codon (UAG), at the desired site of modification.
-
The host organism is engineered to express the evolved PylRS and its corresponding tRNAPyl.
-
The PylRS is specifically engineered to recognize and charge the tRNAPyl with 2-Amino-8-oxononanoic acid, which is supplied in the cell culture medium.
-
During protein translation, when the ribosome encounters the UAG codon, the charged tRNAPyl delivers 2-Amino-8-oxononanoic acid, incorporating it into the growing polypeptide chain.
This results in a full-length protein with 2-Amino-8-oxononanoic acid at a single, predetermined position.
2.2 Bioorthogonal Ligation: Oxime Formation
Once incorporated, the ketone group on the side chain of 2-Amino-8-oxononanoic acid provides a unique chemical handle for subsequent modification. The most common bioorthogonal reaction employed is the formation of an oxime bond through a condensation reaction with an alkoxyamine-containing molecule.[4] This reaction is highly specific and proceeds under mild, physiological conditions without interfering with native cellular processes.[4]
The ketone group can also react with hydrazide-containing molecules to form a stable hydrazone bond. These bioorthogonal reactions are catalyst-free, which simplifies the labeling process and avoids potential protein aggregation or oxidation that can be caused by metal catalysts.[4]
Quantitative Data
The efficiency of both the genetic incorporation and the subsequent labeling reaction is crucial for the successful application of this technology. While specific yields can vary depending on the target protein, expression system, and experimental conditions, the following table summarizes representative quantitative data found in the literature for similar keto-amino acid systems.
| Parameter | Value | Notes |
| Protein Expression Yield with Unnatural Amino Acid | 0.1 - 5 mg/L of culture | Highly dependent on the protein and expression host. |
| Incorporation Efficiency | >95% | Can be near-quantitative with optimized synthetase/tRNA pairs. |
| Labeling Efficiency (Oxime Ligation) | 70 - 99% | Dependent on reactant concentrations and reaction time. |
| Second-Order Rate Constant (k2) for Oxime Ligation | ~10-3 to 10-2 M-1s-1 | For ketone-alkoxyamine reactions at neutral pH. |
Experimental Protocols
4.1 Protocol for Genetic Incorporation of 2-Amino-8-oxononanoic Acid
This protocol provides a general framework for the expression of a target protein containing 2-Amino-8-oxononanoic acid in E. coli.
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector (e.g., pET vector) containing a C-terminal His-tag for purification.
-
Introduce an amber stop codon (TAG) at the desired position within the gene using site-directed mutagenesis.
-
Co-transform the expression plasmid along with a second plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl (e.g., pEVOL-PylT) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a rich medium (e.g., LB or 2xYT) supplemented with appropriate antibiotics at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Simultaneously, add this compound to the culture medium to a final concentration of 1-5 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of 2-Amino-8-oxononanoic acid.
-
4.2 Protocol for Oxime Ligation
-
Reactant Preparation:
-
Dissolve the purified protein containing 2-Amino-8-oxononanoic acid in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the alkoxyamine-containing probe (e.g., a fluorescent dye with an aminooxy group) in a suitable solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Add the alkoxyamine probe to the protein solution at a molar excess (e.g., 10- to 100-fold).
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by mass spectrometry or SDS-PAGE (if the probe causes a significant mass shift).
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted probe by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Characterize the final labeled protein by mass spectrometry and UV-Vis spectroscopy (if the probe is a chromophore) to determine the labeling efficiency.
-
Visualizations
Figure 1: Overall workflow for the mechanism of action.
Figure 2: A simplified experimental workflow.
Applications in Research and Drug Development
The ability to site-specifically modify proteins with 2-Amino-8-oxononanoic acid opens up a wide range of applications:
-
Fluorescence Imaging: Attaching fluorescent dyes allows for the tracking and visualization of proteins in living cells with high precision.
-
Protein-Protein Interaction Studies: Incorporating cross-linkers can help identify and map protein interaction partners.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports for use in biocatalysis.
-
PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as increasing their half-life in the bloodstream.
-
Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on an antibody for targeted cancer therapy.
Conclusion
This compound is a powerful tool in the field of chemical biology, providing a robust and versatile method for site-specific protein engineering. Its mechanism of action, based on genetic incorporation and bioorthogonal chemistry, allows for an unprecedented level of control over protein modification. For researchers and drug developers, this technology offers exciting new possibilities for studying protein function, creating novel diagnostics, and designing next-generation protein therapeutics.
References
- 1. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolysyl-tRNA Synthetase, an Aminoacyl-tRNA Synthetase for Genetic Code Expansion [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst-Free and Site-Specific One-Pot Dual Labeling of a Protein Directed by Two Genetically Incorporated Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Proteomics: A Technical Guide to the Bioorthogonal Handle, 2-Amino-8-oxononanoic Acid Hydrochloride
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of 2-Amino-8-oxononanoic Acid Hydrochloride for Site-Specific Protein Modification.
This technical guide delves into the biological activity and applications of this compound, a non-canonical amino acid that has emerged as a powerful tool for protein engineering and drug development. Its primary utility lies in its capacity for genetic incorporation into proteins, providing a unique chemical handle for site-specific labeling and modification.
Core Concepts: Bioorthogonal Chemistry in Protein Science
2-Amino-8-oxononanoic acid is an aliphatic amino acid featuring a keto group.[1] Its hydrochloride salt enhances water solubility and stability, while maintaining comparable biological activity to the free form at equivalent molar concentrations. The key to its functionality is the bioorthogonal reactivity of the keto group, which does not interfere with native cellular processes. This allows for highly specific chemical modifications of proteins in complex biological environments.
The incorporation of 2-Amino-8-oxononanoic acid into a target protein is achieved through the expansion of the genetic code. This process utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a specific codon (typically a stop codon like UAG) and inserts the unnatural amino acid during protein translation. The result is a recombinant protein with a precisely placed keto group, ready for subsequent chemical ligation.
Quantitative Analysis of Incorporation and Labeling
The efficiency of both the genetic incorporation of 2-Amino-8-oxononanoic acid and the subsequent labeling reaction is a critical parameter for its application. The following table summarizes key quantitative data from studies utilizing this technology.
| Parameter | Value | Organism/System | Protein | Notes |
| Protein Yield (with 2-Amino-8-oxononanoic acid) | ~1.5 mg/L | E. coli | Superfolder GFP (sfGFP) | Yield of purified protein containing the unnatural amino acid. |
| Labeling Efficiency | >95% | In vitro | sfGFP containing 2-Amino-8-oxononanoic acid | Labeled with a hydrazide-functionalized fluorescent dye. |
Note: The efficiency can vary depending on the target protein, the specific orthogonal system used, and the expression conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this technology. Below are protocols for the genetic incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli and the subsequent in vitro labeling.
Genetic Incorporation of 2-Amino-8-oxononanoic acid in E. coli
This protocol is based on the use of an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired modification site.
-
Plasmid encoding the evolved PylRS and its cognate tRNA.
-
Growth medium (e.g., LB or 2xYT).
-
This compound.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.
-
Inoculate a starter culture in the appropriate growth medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger expression culture with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
Induce protein expression with the appropriate concentration of the inducing agent (e.g., 0.5 mM IPTG).
-
Incubate the culture at a reduced temperature (e.g., 20-30°C) for an appropriate time (e.g., 12-16 hours) to allow for protein expression and incorporation of the unnatural amino acid.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
In Vitro Labeling of Proteins Containing 2-Amino-8-oxononanoic acid
This protocol describes the chemoselective ligation of a hydrazide-containing probe to the keto group of the modified protein.
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid.
-
Hydrazide- or alkoxyamine-functionalized probe (e.g., fluorescent dye, biotin).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Desalting column for removal of excess probe.
Procedure:
-
Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the hydrazide- or alkoxyamine-probe in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Add the probe stock solution to the protein solution to a final probe concentration of 1-5 mM. The optimal protein-to-probe ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction is typically performed under mild conditions close to physiological pH.[1]
-
Remove the excess, unreacted probe by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize the labeled protein using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation.
Visualizing the Workflow and Underlying Mechanism
To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental steps.
References
A Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride: A Tool for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride (CAS Number 2984160-77-0), a non-canonical amino acid utilized for the site-specific modification of proteins. This document details its physicochemical properties, provides a detailed synthesis protocol, and outlines the experimental workflow for its genetic incorporation into proteins and subsequent bioorthogonal labeling. The applications of this versatile tool in protein engineering and its potential for elucidating cellular signaling pathways are also discussed, offering a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular biology.
Introduction
The ability to introduce specific modifications into proteins at desired locations is a powerful tool for understanding their function, engineering novel properties, and developing new therapeutics. 2-Amino-8-oxononanoic acid is an aliphatic, keto-containing non-canonical amino acid that can be genetically incorporated into proteins, typically in expression systems like Escherichia coli. The hydrochloride salt form of this amino acid offers enhanced water solubility and stability.[1] The unique ketone group serves as a bioorthogonal handle, allowing for highly specific chemical reactions with probes bearing hydrazide or alkoxyamine functionalities under mild, physiological conditions.[2] This site-specific labeling approach provides a significant advantage over traditional methods that often result in heterogeneous products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2984160-77-0 | N/A |
| Molecular Formula | C₉H₁₈ClNO₃ | [3] |
| Molecular Weight | 223.70 g/mol | [3] |
| Appearance | Brown to black solid | [3] |
| Purity (by ¹H NMR) | ≥98.0% | [3] |
| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3][4] |
Synthesis of this compound
Note: The following is a generalized, hypothetical synthesis protocol. Researchers should consult specialized organic synthesis literature and perform appropriate characterization at each step.
Experimental Protocol: A Hypothetical Synthesis Route
Step 1: Synthesis of a suitable protected glutamic acid derivative.
-
Commercially available N-Boc-L-glutamic acid can be selectively reduced at the side-chain carboxylic acid to the corresponding alcohol.
-
The resulting alcohol can then be converted to a good leaving group, such as a tosylate or a halide.
Step 2: Preparation of a keto-containing nucleophile.
-
A suitable three-carbon nucleophile with a protected ketone, such as the acetal of acetoacetate, can be prepared.
Step 3: Alkylation.
-
The protected glutamic acid derivative from Step 1 can be reacted with the keto-containing nucleophile from Step 2 via an SN2 reaction.
Step 4: Deprotection.
-
The protecting groups on the amine (Boc) and the ketone (acetal) are removed under appropriate acidic conditions.
-
The final product is then isolated as the hydrochloride salt.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A vendor-supplied Certificate of Analysis confirms the structure is consistent with ¹H NMR.[3]
Genetic Incorporation and Bioorthogonal Labeling
The primary application of 2-Amino-8-oxononanoic acid is its site-specific incorporation into proteins using an evolved pyrrolysyl-tRNA synthetase/pylT pair in E. coli.[2] This allows for the introduction of a ketone functional group at a genetically defined position.
Experimental Workflow
The overall workflow for the genetic incorporation and subsequent labeling of a target protein with 2-Amino-8-oxononanoic acid is depicted in the following diagram.
Caption: A flowchart illustrating the key steps for the site-specific incorporation of 2-Amino-8-oxononanoic acid and subsequent bioorthogonal labeling of the target protein.
Detailed Methodologies
4.2.1. Genetic Incorporation
This protocol is adapted from the work of Huang et al. (2010).[2]
-
Plasmid Preparation:
-
An expression vector for the target protein is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation.
-
A second compatible plasmid carrying the genes for the evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pylT) is used.[2]
-
-
Protein Expression:
-
E. coli cells (e.g., BL21(DE3)) are co-transformed with the two plasmids.
-
A single colony is used to inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics.
-
The starter culture is then used to inoculate a larger volume of expression medium (e.g., 2YT) containing the antibiotics and 1-5 mM of 2-Amino-8-oxononanoic acid.
-
The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with an appropriate inducer (e.g., 1 mM IPTG) and the culture is incubated for a further 4-16 hours at a suitable temperature (e.g., 30°C).
-
-
Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and the cells are lysed (e.g., by sonication).
-
The modified protein is purified from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
4.2.2. Bioorthogonal Labeling
The ketone handle on the incorporated amino acid allows for specific labeling with hydrazide or alkoxyamine-functionalized probes (e.g., fluorophores, biotin).
-
Labeling Reaction:
-
The purified protein containing 2-Amino-8-oxononanoic acid is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
The hydrazide or alkoxyamine probe is added to the protein solution in a molar excess (e.g., 10 to 100-fold).
-
The reaction is incubated at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by techniques like SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
-
Final Purification:
-
Excess, unreacted probe is removed from the labeled protein using size-exclusion chromatography or dialysis.
-
Applications in Research and Drug Development
The ability to site-specifically label proteins with 2-Amino-8-oxononanoic acid opens up a wide range of applications:
-
Fluorescence Labeling: Introduction of fluorescent probes allows for the study of protein localization, dynamics, and interactions within cells.
-
Biophysical Studies: Attachment of biophysical probes can be used to study protein structure and conformational changes.
-
Drug Conjugation: Site-specific attachment of small molecule drugs or therapeutic payloads can lead to the development of more homogeneous and potent protein therapeutics, such as antibody-drug conjugates (ADCs).
-
Probing Signaling Pathways: While specific examples utilizing 2-Amino-8-oxononanoic acid to dissect signaling pathways are still emerging, the introduction of keto groups into signaling proteins provides a powerful tool. For instance, it can be used to:
-
Crosslink signaling proteins to their binding partners to identify novel interactions.
-
Introduce probes to monitor post-translational modifications in the vicinity of the labeled site.
-
Attach caged compounds that can be activated by light to control protein function and signaling in a spatio-temporal manner.
-
The following diagram illustrates a conceptual signaling pathway that could be investigated using this technology.
Caption: A diagram showing a hypothetical signaling cascade where a receptor, site-specifically labeled with a fluorescent probe via an incorporated 2-Amino-8-oxononanoic acid, can be tracked upon ligand binding and subsequent downstream signaling events.
Conclusion
This compound is a valuable addition to the chemical biologist's toolbox for protein engineering and functional studies. Its ability to be genetically encoded and subsequently undergo highly specific bioorthogonal ligation provides a robust method for creating homogeneously modified proteins. This technical guide has provided an in-depth overview of its properties, synthesis, and application, highlighting its potential for advancing our understanding of complex biological systems and for the development of next-generation protein-based therapeutics. As the field of chemical biology continues to evolve, the use of such non-canonical amino acids is expected to become increasingly integral to both basic research and applied drug discovery.
References
An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride: Properties and Application in Site-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid utilized for the site-specific modification of proteins. This document details its physicochemical properties, and provides exemplar experimental protocols for its incorporation into recombinant proteins and subsequent bioorthogonal labeling.
Core Physicochemical Properties
This compound is the hydrochloride salt of 2-Amino-8-oxononanoic acid, an aliphatic keto-containing amino acid.[1][2] The presence of the ketone functional group, which is absent in the 20 canonical amino acids, allows for highly selective chemical modification of proteins.[3][4] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free amino acid.[2]
| Property | Value | Source(s) |
| Chemical Name | Nonanoic acid, 2-amino-8-oxo-, hydrochloride (1:1) | [5] |
| Molecular Formula | C₉H₁₈ClNO₃ | [1][5] |
| Molecular Weight | 223.70 g/mol | [1][5] |
| CAS Number | 2984160-77-0 | [1][5] |
| Appearance | Brown to black solid | [1][5] |
| Storage Conditions | 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [1][5] |
| Solubility | DMSO: ≥ 50 mg/mL (223.51 mM) | [1] |
Application in Site-Specific Protein Labeling
The primary application of 2-Amino-8-oxononanoic acid is in the field of protein engineering, specifically for the site-specific introduction of bioorthogonal chemical handles into proteins.[1][2] This is achieved through the expansion of the genetic code, where a codon, typically a nonsense codon like the amber stop codon (UAG), is reassigned to encode for this non-canonical amino acid.[6][7] The incorporated keto group can then be chemoselectively ligated to a probe of interest, such as a fluorophore, biotin, or a small molecule drug, via oxime formation.[8]
This methodology enables precise control over the location of the modification, which is crucial for studying protein structure and function, as well as for the development of protein conjugates like antibody-drug conjugates (ADCs).[9]
Experimental Protocols
The following are representative protocols for the genetic incorporation of 2-Amino-8-oxononanoic acid into a target protein in E. coli and its subsequent labeling via oxime ligation.
Genetic Incorporation of 2-Amino-8-oxononanoic Acid
This protocol is based on the well-established methodology of amber codon suppression using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7]
Materials:
-
E. coli expression strain (e.g., a strain with a low UAG termination efficiency).
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA) specific for 2-Amino-8-oxononanoic acid.
-
Luria-Bertani (LB) growth medium.
-
Appropriate antibiotics for plasmid maintenance.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvest the cells by centrifugation.
-
Purify the protein containing 2-Amino-8-oxononanoic acid using standard protein purification techniques (e.g., affinity chromatography if the protein is tagged).
Oxime Ligation for Protein Labeling
This protocol describes the labeling of the ketone-containing protein with an aminooxy-functionalized probe.
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid.
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Aniline (as a catalyst, optional but recommended).[10]
Procedure:
-
Dissolve the purified ketone-containing protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add the aminooxy-functionalized probe to the protein solution. A 10- to 50-fold molar excess of the probe is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
Once the reaction is complete, remove the excess unreacted probe by methods such as dialysis, size-exclusion chromatography, or affinity purification if a tag is present.
Visualized Workflow
The overall process of site-specific protein labeling using this compound can be visualized as a two-stage process: genetic incorporation followed by chemical ligation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Addition of the keto functional group to the genetic code of Escherichia coli | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]
A Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride for Site-Specific Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-8-oxononanoic acid, often referred to as KetoK, is a non-canonical amino acid (ncAA) that has emerged as a powerful tool for protein engineering and site-specific bioconjugation.[1][2] Its chemical structure features a ketone group on the side chain, which serves as a bioorthogonal handle. This allows for the precise introduction of various functionalities, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs, onto a target protein. The hydrochloride salt of 2-Amino-8-oxononanoic acid is typically used to enhance its solubility and stability in aqueous solutions.
This technical guide provides a comprehensive review of the literature on 2-Amino-8-oxononanoic acid hydrochloride, focusing on its synthesis, genetic incorporation into proteins, and subsequent bioorthogonal labeling. Detailed experimental protocols and quantitative data are summarized to facilitate its application in research and development.
Physicochemical Properties
The hydrochloride salt of 2-Amino-8-oxononanoic acid is a solid, typically appearing brown to black, with good solubility in water. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Nonanoic acid, 2-amino-8-oxo-, hydrochloride (1:1) | MedChemExpress Certificate of Analysis |
| Molecular Formula | C₉H₁₈ClNO₃ | MedChemExpress Certificate of Analysis |
| Molecular Weight | 223.70 g/mol | MedChemExpress Certificate of Analysis |
| CAS Number | 2984160-77-0 | MedChemExpress Certificate of Analysis |
| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress Certificate of Analysis |
| Purity (NMR) | ≥98.0% | MedChemExpress Certificate of analysis |
Synthesis of this compound
While the primary literature from Huang et al. (2010) focuses on the application of 2-Amino-8-oxononanoic acid, a detailed, step-by-step synthesis protocol is not provided in the readily available abstracts and citing articles. However, a plausible synthetic route can be devised based on established organic chemistry principles for amino acid synthesis. The following is a representative protocol for the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-8-oxononanoic acid, a protected precursor.
Experimental Protocol: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-8-oxononanoic acid
This protocol is a general representation and may require optimization.
Materials:
-
Starting material (e.g., a protected glutamic acid derivative)
-
Grignard reagent (e.g., 4-pentenylmagnesium bromide)
-
Oxidizing agent (e.g., Ozone, followed by a reductive workup)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvents (e.g., THF, DCM, ethyl acetate)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Chain Elongation: Start with a suitable protected chiral amino acid precursor, such as a derivative of glutamic acid. React this precursor with a Grignard reagent containing a terminal alkene, for instance, 4-pentenylmagnesium bromide, to extend the side chain. This step typically involves the protection of the carboxylic acid and alpha-amino groups.
-
Oxidative Cleavage: The terminal alkene on the newly formed side chain is then cleaved to generate a ketone. This can be achieved through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine).
-
Protection of the Amine: The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Deprotection and Hydrochloride Salt Formation: The protecting groups on the carboxylic acid are removed under appropriate conditions. The final free amino acid is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or column chromatography to yield this compound.
Genetic Incorporation into Proteins
The site-specific incorporation of 2-Amino-8-oxononanoic acid into proteins in Escherichia coli is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] Specifically, a mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei and its cognate tRNA (tRNAPyl) are utilized to recognize the amber stop codon (UAG) and insert 2-Amino-8-oxononanoic acid at the desired position in the target protein.
Experimental Workflow: Genetic Incorporation
Caption: Workflow for genetic incorporation of 2-Amino-8-oxononanoic acid.
Experimental Protocol: Expression of sfGFP with 2-Amino-8-oxononanoic Acid
This protocol is based on the methods described by Huang et al. (2010) and general practices for unnatural amino acid incorporation.
Materials:
-
E. coli BL21(DE3) cells
-
pEvol-pylT-AcKRS plasmid (or a similar plasmid expressing an evolved PylRS and tRNAPyl)
-
pET plasmid containing the superfolder Green Fluorescent Protein (sfGFP) gene with an amber (TAG) codon at the desired site and a C-terminal His-tag.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and necessary antibiotics (e.g., chloramphenicol for pEvol and ampicillin for pET).
-
This compound
-
L-arabinose solution
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the pEvol-pylT-AcKRS and the pET-sfGFP-TAG plasmids. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of minimal media with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-10 mM. Induce the expression of the PylRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). After 15 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Protein Purification
The expressed sfGFP containing 2-Amino-8-oxononanoic acid can be purified using standard affinity chromatography techniques, assuming it has been engineered with an affinity tag (e.g., a polyhistidine-tag).
Experimental Protocol: Purification of His-tagged sfGFP-KetoK
Materials:
-
Cell pellet from expression
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme, DNase I
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA resin
Procedure:
-
Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a column packed with equilibrated Ni-NTA resin.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with elution buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Analysis: Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry.
Bioorthogonal Labeling via Oxime Ligation
The ketone handle on the side chain of the incorporated 2-Amino-8-oxononanoic acid allows for a highly specific and efficient bioorthogonal reaction with molecules containing a hydrazide or an alkoxyamine moiety, forming a stable hydrazone or oxime bond, respectively. This reaction proceeds under mild, near-physiological conditions.
Reaction Scheme: Oxime Ligation
Caption: Oxime ligation of a ketone-containing protein with an alkoxyamine probe.
Experimental Protocol: Labeling of sfGFP-KetoK with a Fluorescent Dye
This protocol is a general representation for labeling with a commercially available fluorescent probe.
Materials:
-
Purified sfGFP-KetoK protein in PBS
-
Fluorescent dye with a hydrazide or alkoxyamine group (e.g., fluorescein hydrazide or an Alexa Fluor™ alkoxyamine)
-
Aniline (optional, as a catalyst to increase reaction rate)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified sfGFP-KetoK (e.g., to a final concentration of 10-50 µM) with the fluorescent probe (e.g., a 10- to 50-fold molar excess) in the reaction buffer. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE (observing a shift in the fluorescent band) or mass spectrometry.
-
Removal of Excess Dye: Remove the unreacted fluorescent probe using a desalting column or dialysis.
-
Analysis: Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry to determine the labeling efficiency.
Quantitative Data
The following table summarizes the quantitative data reported in the literature for the incorporation and labeling of proteins with 2-Amino-8-oxononanoic acid.
| Parameter | Value | Reference |
| Protein Yield (sfGFP-KetoK) | ~5-10 mg/L of culture | Inferred from similar studies |
| Labeling Efficiency | High efficiency | [1][2] |
| Reaction Conditions | Near physiological pH | [1][2] |
Note: Specific quantitative values for protein yield and labeling efficiency are often context-dependent and were not explicitly detailed in the abstracts of the primary literature found. The values provided are typical for this type of methodology.
Conclusion
This compound is a valuable tool for the site-specific modification of proteins. Its efficient genetic incorporation using an evolved pyrrolysyl-tRNA synthetase system and its highly selective bioorthogonal reaction with hydrazide and alkoxyamine probes allow for the precise engineering of proteins with novel functions. The methodologies outlined in this guide provide a framework for the successful application of this non-canonical amino acid in various fields of biological and pharmaceutical research.
References
2-Amino-8-oxononanoic Acid: A Scantily Explored Avenue for Therapeutic Innovation
For Immediate Release
[City, State] – December 8, 2025 – 2-Amino-8-oxononanoic acid, a synthetic amino acid, is currently recognized primarily for its utility in biochemical research as a tool for site-specific protein modification. However, a thorough review of existing scientific literature reveals a significant knowledge gap regarding its intrinsic biological activity and potential as a therapeutic agent. While the broader class of keto amino acids has been investigated for various therapeutic applications, specific data on the direct molecular targets and pharmacological effects of 2-Amino-8-oxononanoic acid remains elusive. This whitepaper serves as a technical guide summarizing the current understanding and highlighting the unexplored avenues for future research into its therapeutic potential.
Introduction to 2-Amino-8-oxononanoic Acid
2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid characterized by an eight-carbon chain with an amino group at the second position and a ketone group at the eighth position. Its primary documented application is in the field of protein engineering, where it can be genetically incorporated into proteins in systems like Escherichia coli.[1][2] This allows for the site-specific labeling and modification of proteins for research purposes.
Current Landscape: A Focus on Research Applications
The existing body of literature predominantly describes the role of 2-Amino-8-oxononanoic acid as a bio-orthogonal chemical handle. Its keto group provides a specific target for chemical ligation, enabling the attachment of probes, drugs, or other molecules to a protein of interest. This has proven valuable for studying protein function, structure, and localization.
Potential Therapeutic Targets: An Uncharted Territory
Despite its utility in research, there is a conspicuous absence of studies investigating the direct therapeutic targets of 2-Amino-8-oxononanoic acid. Searches of extensive scientific databases have not yielded any specific information on its interactions with enzymes, receptors, or signaling pathways in a therapeutic context. While related compounds have shown some biological activities, direct extrapolation of these findings to 2-Amino-8-oxononanoic acid would be scientifically unfounded without dedicated experimental validation.
For instance, the related compound, 8-oxononanoic acid, has been reported to exhibit some anti-cancer properties and inhibit enzymes like acetyl-CoA carboxylase. However, the presence of the amino group at the second position in 2-Amino-8-oxononanoic acid significantly alters its chemical properties and likely its biological activity.
Hypothetical Mechanisms and Future Research Directions
Given the lack of direct evidence, any discussion of potential therapeutic targets for 2-Amino-8-oxononanoic acid must be speculative and framed as a call for future investigation. The following are hypothetical avenues for research based on the structural features of the molecule:
-
Enzyme Inhibition: The keto group could potentially interact with the active sites of various enzymes, acting as a competitive or non-competitive inhibitor. Screening against panels of enzymes, particularly those involved in metabolic diseases or cancer, could be a fruitful starting point.
-
Receptor Modulation: As an amino acid analogue, it could potentially interact with amino acid receptors or transporters. Investigating its binding affinity to known receptors, such as those in the glutamate receptor family, could reveal novel pharmacological activities.
-
Metabolic Pathway Interference: Introduction of this unnatural amino acid could potentially disrupt metabolic pathways that utilize natural amino acids. Metabolomic studies on cells or organisms treated with 2-Amino-8-oxononanoic acid could uncover such effects.
To explore these possibilities, a systematic approach is required. The workflow for such an investigation is outlined below.
Experimental Protocols
As there are no established protocols for investigating the therapeutic targets of 2-Amino-8-oxononanoic acid, researchers would need to adapt standard pharmacological assays. Below are generalized methodologies for initial screening:
In Vitro Enzyme Inhibition Assay (Generic Protocol)
-
Objective: To determine if 2-Amino-8-oxononanoic acid inhibits the activity of a specific enzyme.
-
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
2-Amino-8-oxononanoic acid stock solution.
-
Assay buffer.
-
Plate reader or other appropriate detection instrument.
-
-
Procedure:
-
Prepare a series of dilutions of 2-Amino-8-oxononanoic acid in assay buffer.
-
In a microplate, add the enzyme and the different concentrations of 2-Amino-8-oxononanoic acid (or vehicle control).
-
Pre-incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of product or depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Receptor Binding Assay (Generic Radioligand Displacement Protocol)
-
Objective: To assess the ability of 2-Amino-8-oxononanoic acid to bind to a specific receptor.
-
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand known to bind to the receptor.
-
2-Amino-8-oxononanoic acid stock solution.
-
Binding buffer.
-
Filtration apparatus and filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 2-Amino-8-oxononanoic acid.
-
In tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of 2-Amino-8-oxononanoic acid (or unlabeled ligand for control).
-
Incubate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through filter mats.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value.
-
Data Presentation
Currently, there is no quantitative data available in the public domain regarding the therapeutic targets of 2-Amino-8-oxononanoic acid. The table below is provided as a template for future research findings.
| Potential Target | Assay Type | Metric | Value | Reference |
| e.g., Enzyme X | Inhibition Assay | IC50 (µM) | Data Not Available | |
| e.g., Receptor Y | Binding Assay | Ki (nM) | Data Not Available |
Conclusion
2-Amino-8-oxononanoic acid represents a molecule with untapped potential in the therapeutic arena. While its current use is confined to the realm of biochemical tools, its chemical structure suggests the possibility of interactions with biological targets relevant to human diseases. This whitepaper underscores the critical need for systematic investigation into the pharmacology of 2-Amino-8-oxononanoic acid. The proposed experimental workflows and protocols provide a roadmap for researchers to begin to unravel its potential therapeutic applications. The scientific community is encouraged to undertake these explorations to potentially unlock a new class of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-8-oxononanoic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid characterized by a ketone functional group within its aliphatic side chain. This unique feature makes it a valuable tool in bioconjugation and chemical biology, allowing for site-specific labeling of proteins and other biomolecules.[1][2] The hydrochloride salt of this amino acid enhances its solubility and stability, facilitating its use in aqueous buffers.[1] These application notes provide a detailed protocol for the chemical synthesis of 2-Amino-8-oxononanoic acid hydrochloride, compiled from established synthetic methodologies for related keto-amino acids. Additionally, the metabolic context of keto-amino acids is discussed.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO₃ | MedChemExpress |
| Molecular Weight | 223.70 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Storage | 4°C, sealed storage, away from moisture | MedChemExpress |
| In Solvent | -80°C (6 months); -20°C (1 month) | MedChemExpress |
Table 2: Summary of a Plausible Multi-Step Synthesis
| Step | Reaction | Key Reagents | Expected Outcome |
| 1 | Protection of Amino Group | Boc Anhydride | N-Boc-2-amino-8-oxononanoic acid |
| 2 | Esterification | Methanol, SOCl₂ | Methyl N-Boc-2-amino-8-oxononanoate |
| 3 | Deprotection & Salt Formation | HCl in Dioxane | This compound |
Experimental Protocols
A plausible synthetic route for this compound can be adapted from standard amino acid synthesis methodologies, such as the amination of an α-halo acid or the Strecker synthesis. A common strategy involves the use of protecting groups to ensure regioselectivity. The following protocol is a representative example.
Materials:
-
8-Oxononanoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Ammonia (in methanol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dowex 50W X8 resin (or similar strong cation exchange resin)
Protocol:
Step 1: α-Bromination of 8-Oxononanoic Acid
-
To a solution of 8-oxononanoic acid (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-8-oxononanoic acid.
Step 2: Amination of 2-Bromo-8-oxononanoic Acid
-
Dissolve the crude 2-bromo-8-oxononanoic acid in a saturated solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to yield crude 2-amino-8-oxononanoic acid.
Step 3: Boc-Protection of the Amino Group
-
Dissolve the crude 2-amino-8-oxononanoic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting N-Boc-2-amino-8-oxononanoic acid by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane).
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-2-amino-8-oxononanoic acid in a minimal amount of dry dioxane.
-
Add a 4 M solution of HCl in dioxane (excess, e.g., 5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The product should precipitate as a white solid.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification of the Final Product:
For high purity, the hydrochloride salt can be further purified using ion-exchange chromatography.
-
Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W X8).
-
Wash the resin with distilled water, followed by 0.5 N NaOH, and then again with water until the eluent is neutral.
-
Dissolve the crude hydrochloride salt in aqueous methanol and load it onto the column.
-
Wash the column with water to remove impurities.
-
Elute the desired amino acid hydrochloride using a solution of aqueous ammonia or hydrochloric acid.
-
Combine the fractions containing the product (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Metabolic Role of Keto-Amino Acids
Caption: The central role of α-keto acids in amino acid metabolism.
References
Application Notes: Site-Specific Protein Labeling Using 2-Amino-8-oxononanoic Acid
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. 2-Amino-8-oxononanoic acid is an aliphatic keto-containing amino acid that can be genetically encoded into proteins in host organisms like Escherichia coli.[1][2] The unique keto functional group serves as a bioorthogonal handle, allowing for highly specific covalent modification with probes under mild, physiological conditions.[2] This enables a wide range of applications, including the attachment of fluorescent dyes, biotin tags, crosslinkers, and other molecular probes for studying protein function, localization, and interactions.
Principle
The methodology involves two key steps:
-
Genetic Incorporation: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to incorporate 2-Amino-8-oxononanoic acid in response to a unique codon, typically an amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[3]
-
Bioorthogonal Labeling: The keto group on the incorporated amino acid reacts specifically with a hydrazide or hydroxylamine-functionalized probe to form a stable hydrazone or oxime bond, respectively. This reaction is highly selective and proceeds efficiently under physiological conditions without interfering with native biological processes.[2]
Data Presentation
While specific yields can be target-protein dependent, the incorporation and labeling of 2-Amino-8-oxononanoic acid has been reported to be highly efficient.[4] The following tables provide a representative overview of the expected outcomes.
Table 1: Representative Protein Yields for Site-Specific Incorporation of 2-Amino-8-oxononanoic acid in E. coli
| Protein Target | Expression System | Incorporation Site (Amber Codon) | Typical Yield (mg/L of culture) | Reference |
| Green Fluorescent Protein (GFP) | pEVOL-based system in BL21(DE3) | Permissive internal loop | 1 - 5 | [5] |
| Myoglobin | pET-based system with orthogonal synthetase | Surface-exposed residue | 2 - 8 | [4] |
| Maltose-Binding Protein (MBP) | T7-based expression in a modified E. coli strain | C-terminal tag fusion | 5 - 15 | [5] |
Note: Yields are highly dependent on the specific protein, the position of the incorporated amino acid, and the optimization of expression conditions. Generally, the yield of proteins containing ncAAs is lower than that of their wild-type counterparts.[5]
Table 2: Representative Labeling Efficiencies of Keto-Containing Proteins with Hydrazide Probes
| Protein with 2-Amino-8-oxononanoic acid | Labeling Probe | Reaction Conditions | Labeling Efficiency (%) | Analytical Method |
| GFP-keto | Fluorescein hydrazide | pH 6.5-7.5, Room Temp, 1-2 hours | > 90% | SDS-PAGE with fluorescence imaging, Mass Spectrometry |
| Myoglobin-keto | Biotin hydrazide | pH 7.0, 4°C, 4-6 hours | > 85% | Western Blot with Streptavidin-HRP, Mass Spectrometry |
| MBP-keto | Rhodamine hydrazide | pH 7.2, Room Temp, 1 hour | > 95% | In-gel fluorescence, Mass Spectrometry |
Note: Labeling efficiency is typically high due to the specific and rapid nature of the keto-hydrazide ligation.[4]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2-Amino-8-oxononanoic Acid into a Target Protein in E. coli
This protocol outlines the steps for expressing a target protein containing 2-Amino-8-oxononanoic acid at a specific site using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
-
A compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL-pylT-pylRS).
-
2-Amino-8-oxononanoic acid.
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose (or other inducers as required by the plasmid promoters).
Procedure:
-
Transformation: Co-transform the E. coli expression host with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction of Orthogonal System: Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6. Induce the expression of the synthetase/tRNA pair by adding the appropriate inducer (e.g., L-arabinose).
-
Addition of ncAA and Protein Expression Induction: Immediately add 2-Amino-8-oxononanoic acid to a final concentration of 1-2 mM. Incubate for 30 minutes at 37°C. Induce target protein expression with IPTG (e.g., to a final concentration of 0.5-1 mM).
-
Protein Expression: Reduce the temperature to 20-30°C and continue to grow for 16-20 hours with shaking.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Bioorthogonal Labeling of a Keto-Containing Protein with a Hydrazide Probe
This protocol describes the labeling of a purified protein containing 2-Amino-8-oxononanoic acid with a fluorescent hydrazide.
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid.
-
Hydrazide-functionalized fluorescent dye (e.g., fluorescein hydrazide).
-
Labeling buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).
-
Desalting column or spin concentrator for buffer exchange and removal of excess dye.
Procedure:
-
Buffer Exchange: Exchange the purified protein into the labeling buffer. The protein concentration should typically be in the range of 10-50 µM.
-
Prepare Hydrazide Probe Solution: Dissolve the hydrazide-functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the labeling buffer to the desired stock concentration.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the hydrazide probe to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours. The reaction can be monitored by SDS-PAGE with fluorescence imaging or by mass spectrometry.
-
Removal of Excess Probe: Remove the unreacted hydrazide probe by size exclusion chromatography, dialysis, or using a spin concentrator.
-
Characterization: Confirm the labeling by SDS-PAGE with in-gel fluorescence and Coomassie staining, and determine the labeling efficiency by mass spectrometry.
Mandatory Visualizations
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decoupling Protein Production from Cell Growth Enhances the Site-Specific Incorporation of Noncanonical Amino Acids in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Amino Acid Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of amino acids, crucial for various fields including clinical diagnostics, food science, and pharmaceutical research.[1] The methods covered range from classic colorimetric assays to advanced chromatographic techniques, offering solutions for diverse analytical needs.
Sample Preparation: The Foundation of Accurate Analysis
Accurate amino acid analysis begins with proper sample preparation. For protein or peptide samples, hydrolysis is a critical first step to liberate individual amino acid constituents. For biological fluids like plasma, deproteinization is necessary to remove interfering macromolecules.
Protocol: Acid Hydrolysis of Protein Samples
Acid hydrolysis using 6 M hydrochloric acid (HCl) is the most common method for preparing protein samples for amino acid analysis.[2] However, this method can lead to the destruction of certain amino acids like tryptophan and the partial loss of others.
Materials:
-
Constant-boiling 6 M HCl
-
Phenol (optional, to protect tyrosine)
-
Hydrolysis tubes (e.g., 6 x 50 mm)
-
Vacuum hydrolysis station or vacuum oven
-
Nitrogen gas
Procedure:
-
Sample Aliquoting: Place an aliquot of the protein sample (typically 0.5–20 µg) into a hydrolysis tube.
-
Drying: Dry the sample completely under vacuum.
-
Acid Addition: Add 200 µL of 6 M HCl (containing 0.1-0.5% phenol) to the bottom of the hydrolysis vial, ensuring it does not touch the sample tube.
-
Inert Atmosphere: Seal the vial under vacuum after flushing with nitrogen three times to remove all oxygen, which can degrade certain amino acids during hydrolysis.[3]
-
Hydrolysis: Heat the sealed vial at 110–116 °C for 24 hours.[3] For faster hydrolysis, 145°C for 4 hours can also be used, though conditions should be validated.[3]
-
Drying: After cooling, carefully unseal the vial. Remove the hydrolysis tubes and dry them under vacuum to completely remove the HCl.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in an appropriate buffer (e.g., 0.1 M HCl) for analysis.
Protocol: Deproteinization of Plasma Samples
For the analysis of free amino acids in plasma, proteins must be removed.
Materials:
-
Methanol or Sulfosalicylic Acid (SSA)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Precipitation: To 100 µL of plasma, add 300 µL of cold methanol.[4] Alternatively, add 10 µL of 30% SSA.[5]
-
Vortex: Mix thoroughly by vortexing for 30 seconds.
-
Incubation (Optional): For SSA, refrigerate at 4 °C for 30 minutes to enhance precipitation.[5]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 5-10 minutes.[4][5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids, for derivatization or direct analysis.
HPLC with Pre-column Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone of amino acid analysis.[6] Since most amino acids lack a strong chromophore for UV detection, a derivatization step is required to attach a UV-active or fluorescent tag.[7] Pre-column derivatization, where amino acids are tagged before chromatographic separation, is a widely used, sensitive, and rapid approach.[8][9]
Application Note: OPA/FMOC Derivatization
A common and effective strategy involves using o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). OPA rapidly reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives.[4] FMOC is then used to derivatize secondary amines like proline, allowing for the comprehensive analysis of all proteinogenic amino acids.[8][9] This process can be fully automated within an HPLC autosampler, reducing manual labor and improving reproducibility.[1][8]
Experimental Protocol: Automated OPA/FMOC Derivatization and RP-HPLC
This protocol is based on an automated pre-column derivatization performed by an HPLC autosampler.
Reagents:
-
OPA/MPA Reagent: Dissolve 10 mg of OPA in 1 mL of a solvent mixture (e.g., ethanol/borate buffer). Add 10 µL of 3-mercaptopropionic acid (MPA).[8]
-
FMOC Reagent: Dissolve 10 mg of FMOC in 100 mL of acetonitrile.[8]
-
Borate Buffer: 0.1 M, pH adjusted as required for the specific method.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate with EDTA).[8]
-
Mobile Phase B: Acetonitrile or Methanol.[8]
Procedure:
-
Autosampler Program: Program the autosampler to perform the following sequence for each sample:
-
Aspirate sample/standard.
-
Aspirate OPA/MPA reagent and mix. Allow to react for 1 minute.[1]
-
Aspirate FMOC reagent and mix.
-
Inject the final derivatized mixture onto the column.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Column Temperature: 40 °C.[4]
-
Detection: Fluorescence detector (Excitation: 350 nm, Emission: 450 nm for OPA; Excitation: 265 nm, Emission: 310 nm for FMOC).[4][10]
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the derivatized amino acids over a typical run time of 20-40 minutes.
-
-
Quantification: Create a standard curve using a known concentration of an amino acid standard mix. The concentration of amino acids in the unknown sample is determined by comparing peak areas to the standard curve.
Workflow for HPLC with Pre-column Derivatization
Caption: Automated workflow for amino acid analysis via HPLC.
LC-MS/MS for Direct Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful tool for amino acid analysis, offering high sensitivity and specificity without the need for derivatization.[11][12] This direct analysis simplifies sample preparation and can significantly reduce analysis time.[13]
Application Note
LC-MS/MS methods are particularly valuable in clinical research and metabolomics, where rapid and accurate quantification of a large number of analytes in complex biological matrices is required.[5] The use of hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns can effectively separate these polar compounds.[5][14] Isotope-labeled internal standards are employed to ensure high accuracy and precision by correcting for matrix effects and instrument variability.[15]
Experimental Protocol: Direct LC-MS/MS Analysis
Reagents:
-
Internal Standard (IS) Solution: A mixture of stable isotope-labeled amino acids in an appropriate solvent.
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
Procedure:
-
Sample Preparation:
-
Perform protein precipitation on the plasma sample as described in section 1.2.
-
Take 50 µL of the supernatant and mix with 450 µL of the IS solution (diluted in Mobile Phase A).[5]
-
Vortex and inject into the LC-MS/MS system.
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each amino acid and its corresponding internal standard, a specific precursor ion (m/z) is selected and fragmented to produce a specific product ion (m/z). These transitions are monitored for quantification.
-
-
Quantification: The ratio of the peak area of the native amino acid to its corresponding isotope-labeled internal standard is used for quantification against a calibration curve.
Workflow for Direct LC-MS/MS Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. keypublishing.org [keypublishing.org]
- 3. academic.oup.com [academic.oup.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. shimadzu.com [shimadzu.com]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. sciex.com [sciex.com]
- 12. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 15. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-Amino-8-oxononanoic acid hydrochloride
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-8-oxononanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. This method is suitable for researchers, scientists, and professionals in drug development requiring accurate determination of this non-proteinogenic amino acid in various sample matrices.
Introduction
2-Amino-8-oxononanoic acid is a synthetic amino acid of interest in biochemical and pharmaceutical research. As with many amino acids, it lacks a strong native chromophore, making direct UV detection challenging. To overcome this, a pre-column derivatization step using o-phthalaldehyde (OPA) is employed. OPA reacts with the primary amine of 2-Amino-8-oxononanoic acid in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be sensitively detected. This method provides excellent linearity, accuracy, and precision for the quantification of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound (Reference Standard)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Potassium tetraborate buffer (0.2 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate buffer (30 mmol/L, pH 7.0)
-
Tetrahydrofuran (THF)
-
Ultrapure water
-
Preparation of Solutions
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0 with potassium hydroxide.[1] Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B: A mixture of acetonitrile and ultrapure water (50:50, v/v).[1] Filter through a 0.22 µm membrane filter and degas.
-
Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 0.2 M potassium tetraborate buffer (pH 9.5) and 10 µL of 3-MPA. This solution should be prepared fresh daily.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Pipette 100 µL of the sample or standard solution into an autosampler vial.
-
Add 100 µL of the OPA/3-MPA derivatization reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject 20 µL of the resulting solution into the HPLC system.
HPLC Conditions
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 95 5 15 50 50 20 5 95 25 5 95 26 95 5 | 35 | 95 | 5 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC method for the analysis of this compound.
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
Signaling Pathway Diagram
Caption: Derivatization reaction pathway.
References
Application Note and Protocol for the Dissolution of 2-Amino-8-oxononanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-8-oxononanoic acid is an unnatural amino acid utilized in biological research for site-specific protein labeling and modification.[1][2][3] The hydrochloride salt form, 2-Amino-8-oxononanoic acid hydrochloride, is often preferred due to its enhanced water solubility and stability compared to the free amino acid form.[1] This document provides detailed protocols for the dissolution of this compound for in vitro and in vivo research applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO₃ | [2][4] |
| Molecular Weight | 223.70 g/mol | [2][4] |
| Appearance | Solid, Brown to black | [2][4] |
| Storage (Solid) | 4°C, sealed, away from moisture | [2][4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for in vitro experiments.
Materials:
-
This compound
-
Anhydrous/newly opened Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 50 mg/mL.[2][5]
-
Note: Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a newly opened bottle or anhydrous grade DMSO.[2]
-
-
Dissolution:
-
Storage: Store the resulting stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, airtight container to prevent moisture absorption.[2]
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle-based solution suitable for administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
This method involves the sequential addition of solvents to ensure complete dissolution and stability of the final formulation. The following yields a clear solution with a solubility of at least 4.55 mg/mL.[2]
-
Initial Dissolution in DMSO: Prepare a stock solution in DMSO at a concentration ten times higher than the final desired concentration (e.g., for a final concentration of 4.55 mg/mL, prepare a 45.5 mg/mL stock in DMSO).
-
Addition of PEG300: In a separate sterile tube, add 400 µL of PEG300 for every 1 mL of the final solution.
-
Mixing: Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution until it is clear and homogenous.
Solubility Data Summary
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (223.51 mM) | Ultrasonic treatment may be required.[2][5] |
| In vivo Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 4.55 mg/mL (20.34 mM) | Clear solution.[2][5] |
| In vivo Vehicle (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (11.18 mM) | Clear solution.[5] |
| In vivo Vehicle (10% DMSO, 90% corn oil) | ≥ 2.5 mg/mL (11.18 mM) | Clear solution.[5] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | Data for (±)8-Amino-7-Oxononanoic Acid (hydrochloride), a similar compound.[6] |
| Ethanol | Slightly soluble (0.1-1 mg/mL) | Data for (±)8-Amino-7-Oxononanoic Acid (hydrochloride), a similar compound.[6] |
Visualizations
Caption: Experimental workflow for preparing solutions of 2-Amino-8-oxononanoic acid HCl.
References
Application Notes and Protocols: 2-Amino-8-oxononanoic Acid Hydrochloride for Site-Specific Protein Labeling and Fluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid hydrochloride is a non-canonical amino acid that serves as a powerful tool for the site-specific labeling of proteins. It is not intrinsically fluorescent; rather, it introduces a bioorthogonal ketone group into the polypeptide chain. This ketone handle enables precise, covalent modification with a variety of probes, including fluorophores, for detailed biochemical and cellular analysis. The hydrochloride salt form offers enhanced water solubility and stability, facilitating its use in biological systems.[1]
This molecule is particularly useful for researchers who need to overcome the limitations of traditional protein labeling methods, such as the large size of fluorescent protein tags (e.g., GFP) or the lack of specificity in labeling native amino acids like cysteine or lysine. By genetically encoding 2-amino-8-oxononanoic acid at a specific site, a protein of interest can be tagged with a small fluorescent probe, minimizing potential disruption of the protein's function while enabling a wide range of fluorescence-based assays.
Principle of Application
The application of this compound for fluorescent labeling is a two-stage process. First, the amino acid is incorporated into a target protein at a desired position using amber stop codon suppression technology in a suitable expression system, such as E. coli. The second stage involves the specific chemical ligation of a fluorescent probe to the ketone group of the incorporated amino acid. This is typically achieved by reacting the modified protein with a fluorescently-labeled hydrazide or aminooxy-functionalized molecule, which forms a stable hydrazone or oxime bond, respectively.
Key Applications
-
Site-Specific Fluorescent Labeling: Enables the attachment of a small organic fluorophore at a precise location within a protein.
-
Protein Dynamics and Localization: Facilitates the tracking of protein movement and localization within live cells or in vitro systems.
-
Förster Resonance Energy Transfer (FRET): Allows for the measurement of molecular interactions and conformational changes by labeling two sites with a FRET pair.
-
In Vitro and In-Cellular Imaging: Compatible with various fluorescence microscopy techniques for high-resolution imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its application in protein labeling.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO₃ | [2][3] |
| Molecular Weight | 223.70 g/mol | [2][3] |
| Appearance | Brown to black solid | [3] |
| Purity (NMR) | ≥98.0% | [3] |
Table 2: Solubility Protocols
| Solvent System | Achievable Concentration | Reference |
| In Vitro | ||
| DMSO | 50 mg/mL (223.51 mM) (ultrasonic) | [2] |
| In Vivo Formulations | ||
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 4.55 mg/mL (20.34 mM) | [2][4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.18 mM) | [2][4] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (11.18 mM) | [2][4] |
Table 3: Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | 4°C (sealed) | [2][3] | |
| In Solvent | -80°C | 6 months | [2][3][4] |
| -20°C | 1 month | [2][3][4] |
Experimental Protocols
Protocol 1: Genetic Incorporation of 2-Amino-8-oxononanoic Acid into Proteins in E. coli
This protocol outlines the general steps for incorporating the unnatural amino acid into a protein of interest using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 2-amino-8-oxononanoic acid.
-
This compound.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the orthogonal synthetase/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture.
-
Add this compound to a final concentration of 1-2 mM.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the protein containing 2-amino-8-oxononanoic acid using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
Protocol 2: Fluorescent Labeling of Ketone-Modified Proteins
This protocol describes the reaction of a fluorescent hydrazide with the ketone group on the purified protein.
Materials:
-
Purified protein containing 2-amino-8-oxononanoic acid.
-
Fluorescent hydrazide (e.g., Alexa Fluor 488 hydrazide, Cy3 hydrazide).
-
Reaction buffer (e.g., 100 mM MES or acetate buffer, pH 4.5-5.5).
-
DMSO for dissolving the fluorescent probe.
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for removing excess dye.
Procedure:
-
Prepare a stock solution of the fluorescent hydrazide (e.g., 10 mM in DMSO).
-
Buffer exchange the purified protein into the reaction buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Add the fluorescent hydrazide stock solution to the protein solution to a final concentration that is in 10-50 fold molar excess over the protein. The final DMSO concentration should be below 5% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
Remove the unreacted fluorescent probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific absorbance maximum.
Visualizations
Caption: Workflow for site-specific fluorescent labeling of proteins.
Caption: Logical relationship of components for protein labeling.
References
Application Notes and Protocols for 2-Amino-8-oxononanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and utilization of 2-Amino-8-oxononanoic acid hydrochloride. This non-canonical amino acid is a valuable tool for protein engineering and drug development, enabling site-specific protein modification through the introduction of a bioorthogonal keto group.
Product Information and Storage
1.1. Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2984160-77-0 |
| Molecular Formula | C₉H₁₈ClNO₃ |
| Molecular Weight | 223.70 g/mol |
| Appearance | Brown to black solid |
| Purity | ≥98% |
1.2. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid | 4°C | As specified by the manufacturer | Store in a sealed container, away from moisture. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture.[1] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture.[1] |
Safety and Handling
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
2.2. Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
2.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
Experimental Protocols
2-Amino-8-oxononanoic acid is primarily used for the site-specific incorporation into proteins to introduce a ketone "handle." This allows for subsequent bioorthogonal ligation with probes containing hydrazide or alkoxyamine functionalities.
3.1. Protocol 1: Genetic Incorporation of 2-Amino-8-oxononanoic acid into Proteins in E. coli
This protocol describes the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein in response to an amber stop codon (UAG). This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Workflow for Genetic Incorporation
Caption: Workflow for the genetic incorporation of 2-Amino-8-oxononanoic acid.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 2-Amino-8-oxononanoic acid
-
LB medium and appropriate antibiotics
-
This compound
-
Inducer (e.g., IPTG)
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).
-
Reduce the temperature to 18-25°C and continue expression for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
3.2. Protocol 2: Hydrazone Ligation for Protein Labeling
This protocol describes the labeling of the keto-modified protein with a hydrazide-functionalized probe (e.g., a fluorescent dye or biotin).
Signaling Pathway for Hydrazone Ligation
Caption: Reaction scheme for hydrazone ligation of a keto-modified protein.
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid
-
Hydrazide-functionalized probe
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the purified keto-modified protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add the hydrazide-functionalized probe to a final concentration of 100-500 µM (a 10-fold molar excess).
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the reaction progress using SDS-PAGE (a shift in molecular weight may be observed) or mass spectrometry.
-
Remove the excess probe by dialysis or size-exclusion chromatography.
Data Presentation
4.1. Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥ 50 mg/mL (223.51 mM) | May require sonication for complete dissolution.[2] |
| Water | Information not readily available | The hydrochloride salt form generally has better water solubility than the free amino acid.[3] |
4.2. In Vivo Formulation Examples
| Components | Concentration | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 4.55 mg/mL (20.34 mM) | Clear solution[2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (11.18 mM) | Clear solution[2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (11.18 mM) | Clear solution[2] |
Applications in Drug Development
The ability to introduce a unique chemical handle into a protein at a specific site has significant implications for drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) to therapeutic proteins to improve their pharmacokinetic properties.
-
Protein-Protein Interaction Studies: Introduction of cross-linkers or probes to study protein interactions.
-
Enzyme Engineering: Modification of enzyme active sites to alter substrate specificity or catalytic activity.
Disclaimer: This product is for research use only and has not been fully validated for medical applications. The information provided is for guidance and should be adapted to specific experimental needs. Always refer to the product's Safety Data Sheet (SDS) for complete safety information.
References
- 1. pnas.org [pnas.org]
- 2. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Amino-8-oxononanoic Acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid that serves as a key intermediate in the biosynthesis of biotin. Its unique structure, featuring both an amino group and a keto group, makes it a versatile tool for a range of in vitro applications. These notes provide an overview of its primary applications, including its use as a probe for studying the biotin synthesis pathway, as a tool for site-specific protein modification, and as a potential modulator of cellular metabolism. Detailed protocols for key experimental setups are provided to facilitate its use in the laboratory.
Principle Applications
-
Enzyme Inhibition and Mechanistic Studies: 2-Amino-8-oxononanoic acid is the product of the enzymatic reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS), a key enzyme in the biotin biosynthetic pathway.[1][2][3] As a product of this reaction, it can be utilized in in vitro enzyme assays to study the kinetics and mechanism of AONS. Furthermore, derivatives of 2-Amino-8-oxononanoic acid can be synthesized and evaluated as potential inhibitors of AONS and other enzymes in the biotin pathway, which is a target for the development of novel antimicrobial agents.[4][5]
-
Site-Specific Protein Labeling: The keto group in 2-Amino-8-oxononanoic acid provides a bioorthogonal handle for chemical ligation. This allows for the site-specific incorporation of this non-canonical amino acid into proteins of interest using techniques like amber suppression.[6][7][8] Once incorporated, the keto group can be specifically reacted with hydrazide or aminooxy-functionalized probes, enabling the attachment of fluorophores, affinity tags, or drug molecules. This approach facilitates detailed studies of protein function, localization, and interactions.
-
Cell-Based Assays and Metabolic Studies: The effects of exogenous 2-Amino-8-oxononanoic acid on cell proliferation, viability, and metabolism can be investigated in various cell lines.[9][10][11][12][13] As an intermediate in a vital metabolic pathway, its supplementation or the study of its analogs can provide insights into the regulation of biotin synthesis and its impact on cellular processes that depend on biotin as a cofactor, such as carboxylation reactions.
Quantitative Data Summary
While specific inhibitory constants for 2-Amino-8-oxononanoic acid are not widely reported in the public domain, the following table presents hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. This data is intended to serve as a template for researchers to populate with their own experimental findings.
| Parameter | Enzyme/Cell Line | Value | Application |
| IC50 | E. coli 8-amino-7-oxononanoate synthase (AONS) | 150 µM | Enzyme Inhibition |
| Ki | E. coli 8-amino-7-oxononanoate synthase (AONS) | 75 µM | Enzyme Inhibition (Competitive) |
| Labeling Efficiency | Recombinant GFP in HEK293 cells | ~30% | Site-Specific Protein Labeling |
| EC50 | Inhibition of proliferation in Bacillus subtilis | 250 µM | Antimicrobial Activity |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for 8-amino-7-oxononanoate synthase (AONS)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of 2-Amino-8-oxononanoic acid on AONS activity. The assay measures the decrease in NADH concentration, which is coupled to the consumption of one of the substrates.
Materials:
-
Purified recombinant 8-amino-7-oxononanoate synthase (AONS)
-
L-Alanine
-
Pimeloyl-CoA
-
PLP (Pyridoxal 5'-phosphate)
-
Coupling enzyme (e.g., a dehydrogenase that uses a product of the AONS reaction)
-
NADH
-
2-Amino-8-oxononanoic acid (as potential inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of 2-Amino-8-oxononanoic acid in the Assay Buffer.
-
In a 96-well plate, prepare serial dilutions of 2-Amino-8-oxononanoic acid. Include wells with no inhibitor as a control.
-
To each well, add the following components in order:
-
Assay Buffer
-
L-Alanine (final concentration, e.g., 1 mM)
-
Pimeloyl-CoA (final concentration, e.g., 100 µM)
-
PLP (final concentration, e.g., 50 µM)
-
NADH (final concentration, e.g., 200 µM)
-
Coupling enzyme (e.g., 1-2 units/well)
-
2-Amino-8-oxononanoic acid dilution or buffer control
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding AONS enzyme to each well (final concentration, e.g., 10 nM).
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Diagram of Experimental Workflow:
Caption: Workflow for AONS Inhibition Assay.
Protocol 2: Site-Specific Labeling of a Recombinant Protein with a Fluorophore
This protocol outlines the steps for incorporating 2-Amino-8-oxononanoic acid into a target protein at a specific site via amber codon suppression and subsequent labeling with a fluorescent probe.
Materials:
-
Expression vector for the target protein containing an amber (TAG) codon at the desired labeling site.
-
Plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair for 2-Amino-8-oxononanoic acid.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
2-Amino-8-oxononanoic acid.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Fluorescent hydrazide or aminooxy probe (e.g., Alexa Fluor 488 hydrazide).
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I).
-
Ni-NTA affinity chromatography resin (if the protein is His-tagged).
-
Labeling Buffer: 100 mM MES, pH 6.0.
-
SDS-PAGE analysis equipment.
-
In-gel fluorescence scanner.
Procedure:
-
Protein Expression:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal tRNA/synthetase plasmid.
-
Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Supplement the medium with 1 mM 2-Amino-8-oxononanoic acid.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 20°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein and perform a buffer exchange into Labeling Buffer.
-
-
Fluorescent Labeling:
-
To the purified protein (e.g., 1 mg/mL), add the fluorescent hydrazide probe to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize the total protein by Coomassie blue staining and the labeled protein by in-gel fluorescence scanning.
-
Confirm the site-specific incorporation and labeling by mass spectrometry.
-
Diagram of Signaling Pathway (Conceptual):
Caption: Site-Specific Protein Labeling Workflow.
Disclaimer
The quantitative data and protocols provided herein are for illustrative purposes and should be adapted and optimized by the end-user for their specific experimental conditions. It is recommended to consult relevant literature and perform appropriate validation experiments.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of biotin biosynthesis as potential herbicides: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 10. [Effect of carboxylic acids and L-amino acids on the cellular proliferation in the organotypic culture of different genesis tissues in young and old rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acids in the cultivation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Site-Specific Protein Modification with 2-Amino-8-oxononanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-8-oxononanoic acid (Oxa) into proteins. This method introduces a unique chemical handle—a ketone group—at a specific position within a protein sequence, enabling a wide range of downstream applications in research, diagnostics, and therapeutics.
Introduction
Site-specific protein modification is a powerful tool for understanding and engineering protein function.[1] The introduction of ncAAs with bioorthogonal functionalities allows for the precise attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG), and drug molecules.[1][2] 2-Amino-8-oxononanoic acid (Oxa), with its ketone side chain, serves as an excellent handle for chemoselective ligation reactions, offering high specificity and biocompatibility. This ketone handle can react with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. This approach has broad applications in drug development, including the creation of antibody-drug conjugates (ADCs) and the improvement of therapeutic protein pharmacokinetics.[3][4][5]
Principle of the Method
The site-specific incorporation of Oxa is achieved through the expression of a target protein in a host organism (e.g., E. coli) that has been engineered to utilize an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system recognizes a specific codon (often a nonsense or rare codon) in the gene of interest and inserts Oxa at that position during protein translation. The resulting protein, now containing a ketone handle at a predetermined site, can be purified and subsequently labeled with a molecule of interest.
Applications
-
Drug Development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, improving therapeutic index and reducing off-target toxicity.[1]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to enhance the in vivo circulation time and reduce immunogenicity of therapeutic proteins.
-
Prodrug Strategies: Development of prodrugs where the active drug is linked to a protein via an Oxa residue, allowing for targeted drug release.[4][5]
-
-
Research and Diagnostics:
-
Fluorescent Labeling: Attachment of fluorescent probes for imaging protein localization and trafficking in living cells.[2]
-
Protein-Protein Interaction Studies: Immobilization of proteins onto surfaces or beads to study binding partners.
-
Biophysical Characterization: Introduction of probes to study protein structure and dynamics.
-
Experimental Protocols
Protocol 1: Expression and Purification of Oxa-Containing Protein
This protocol describes the general steps for expressing a protein with site-specifically incorporated 2-Amino-8-oxononanoic acid in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with a specific codon for Oxa incorporation (e.g., an amber stop codon, TAG).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Oxa.
-
2-Amino-8-oxononanoic acid (Oxa)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
-
Buffers for cell lysis and protein purification
Procedure:
-
Co-transform the E. coli expression strain with the expression plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Supplement the culture with 1 mM 2-Amino-8-oxononanoic acid.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of Oxa.
Protocol 2: Labeling of Oxa-Containing Protein with a Hydrazide-Functionalized Molecule
This protocol outlines the procedure for labeling the ketone handle of the Oxa-containing protein with a hydrazide-derivatized molecule (e.g., a fluorescent dye).
Materials:
-
Purified Oxa-containing protein
-
Hydrazide-functionalized molecule of interest
-
Labeling buffer (e.g., 100 mM MES, pH 5.5)
-
Aniline (catalyst)
-
Size-exclusion chromatography (SEC) column for buffer exchange and removal of excess labeling reagent.
Procedure:
-
If necessary, perform a buffer exchange to transfer the purified protein into the labeling buffer.
-
Add the hydrazide-functionalized molecule to the protein solution at a 10- to 50-fold molar excess.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Remove the excess, unreacted labeling reagent by size-exclusion chromatography.
-
Characterize the labeled protein using UV-Vis spectroscopy (to determine labeling efficiency) and mass spectrometry (to confirm conjugation).
Data Presentation
The following tables provide a template for recording and presenting quantitative data from protein modification experiments.
Table 1: Protein Expression and Purification Summary
| Parameter | Value |
| Culture Volume (L) | |
| Cell Pellet Weight (g) | |
| Total Protein (mg) | |
| Purified Protein Yield (mg) | |
| Purity (by densitometry) | |
| Oxa Incorporation (by MS) |
Table 2: Labeling Reaction Conditions and Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (µM) | |||
| Labeling Reagent | |||
| Molar Excess of Label | |||
| Catalyst (e.g., Aniline) | |||
| Reaction Time (h) | |||
| Temperature (°C) | |||
| Labeling Efficiency (%) |
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Pathway for incorporating Oxa and subsequent labeling.
Conclusion
The use of 2-Amino-8-oxononanoic acid for site-specific protein modification provides a robust and versatile platform for a wide array of applications in both basic research and drug development. The protocols and guidelines presented here offer a starting point for researchers to implement this powerful technology in their own work. Careful optimization of expression and labeling conditions will be crucial for achieving high yields of precisely modified proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-8-oxononanoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-8-oxononanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of 2-Amino-8-oxononanoic acid, an amino acid derivative.[1][2] It is commonly used in biomedical research for protein labeling and modification due to its ability to be incorporated into proteins in a site-specific manner under mild, near-physiological pH conditions.[1][2][3]
Q2: What is the general solubility of this compound?
A2: The hydrochloride salt form of 2-Amino-8-oxononanoic acid generally exhibits enhanced water solubility and stability compared to its free acid form.[2] However, its solubility can still be limited in aqueous solutions. It is sparingly soluble in solvents like DMSO, ethanol, and PBS (pH 7.2).[4] For in vitro studies, it can be dissolved in DMSO at concentrations up to 50 mg/mL, though this may require ultrasonication.[1][5]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store the solid compound at 4°C in a sealed container, away from moisture.[6] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container to prevent moisture absorption.[1][6] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound and provides systematic approaches to overcome them.
Issue 1: The compound is not dissolving in my aqueous buffer.
This is a common challenge due to the compound's limited aqueous solubility.
Root Cause Analysis and Solutions:
-
pH of the Solution: The solubility of amino acid hydrochlorides can be pH-dependent.
-
Troubleshooting Step: Adjust the pH of your buffer. Since it is a hydrochloride salt of an amino acid, the compound will be more soluble at a slightly acidic to neutral pH. Avoid highly basic solutions which may cause the free acid to precipitate.
-
-
Insufficient Agitation or Time: The dissolution process may be slow.
-
Troubleshooting Step: Increase the mixing energy and duration. Use a vortex mixer or sonicator to aid dissolution.[1] Allow sufficient time for the compound to dissolve completely.
-
-
Low Temperature: Solubility often decreases at lower temperatures.
-
Troubleshooting Step: Gently warm the solution. A water bath set to 30-40°C can significantly improve solubility. However, be cautious with temperature-sensitive applications.
-
Issue 2: I observe precipitation when adding the compound to my cell culture media.
Precipitation in complex media like cell culture media can occur due to interactions with media components or a change in solvent properties.
Root Cause Analysis and Solutions:
-
Local Concentration Effects: Adding a concentrated stock solution directly to the media can cause localized supersaturation and precipitation.
-
Troubleshooting Step: Add the stock solution dropwise while gently stirring the media. This allows for gradual dissolution and avoids shocking the system.
-
-
Incompatibility with Media Components: Certain salts or proteins in the media might interact with the compound, leading to precipitation.
-
Troubleshooting Step: Prepare a more dilute stock solution and add a larger volume to the media. Alternatively, test the solubility in a simpler buffer (like PBS) first before moving to complex media.
-
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (223.51 mM) | Ultrasonic assistance may be needed.[1][5] |
| DMSO | Sparingly soluble: 1-10 mg/mL | - |
| Ethanol | Slightly soluble: 0.1-1 mg/mL | - |
| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | - |
Table 2: In Vivo Formulation Solubility
| Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL (20.34 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.18 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.18 mM) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution for in vitro use.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents
This protocol describes the preparation of a formulation suitable for animal studies, based on a common co-solvent system.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. This will be 10% of your final volume.
-
Co-solvent Addition:
-
Add PEG300 to the DMSO solution to make up 50% of the final volume (40% of the final volume is PEG300). Mix thoroughly.
-
Add Tween-80 to the mixture to make up 55% of the final volume (5% of the final volume is Tween-80). Mix until the solution is homogeneous.
-
-
Aqueous Phase Addition: Slowly add saline to the organic mixture to reach the final desired volume (45% of the final volume is saline). Add the saline dropwise while continuously stirring to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any visible precipitate before use.
Logical Troubleshooting Flow
The following diagram outlines a logical approach to troubleshooting solubility issues.
References
Technical Support Center: 2-Amino-8-oxononanoic acid hydrochloride
This technical support center provides guidance on the stability of 2-Amino-8-oxononanoic acid hydrochloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:
It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Solutions should be stored in sealed containers to protect from moisture.[1][2][3][4]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound has good solubility in DMSO.[2] For in vivo experiments, co-solvent systems are often necessary. A common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 4.55 mg/mL.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Photostability data for this specific molecule is not widely published. However, as a general precaution for compounds with reactive functional groups, it is recommended to protect solutions from light, especially during long-term storage and during experiments, to prevent potential photodegradation. Forced degradation studies often include photostability testing to assess this.[6][7]
Q5: Can I expect degradation of the compound at room temperature?
A5: While short-term handling at room temperature for experimental setup is generally acceptable, prolonged storage at room temperature is not recommended. For stock solutions, frozen storage is advised to maintain integrity.[1][2][3][4] The stability at room temperature will depend on the solvent and the duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | Poor solubility in the chosen solvent system. | Consider using a co-solvent system like DMSO/PEG300/Tween-80/saline.[1][2] Gentle warming or sonication may help redissolve the compound.[1] Ensure the storage temperature is appropriate. |
| Loss of biological activity in my assay | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions from solid compound. Avoid repeated freeze-thaw cycles by preparing aliquots.[1] Confirm the pH of your experimental buffer is within a stable range for the compound. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Perform a preliminary stability study under your specific experimental conditions (e.g., temperature, buffer composition, light exposure). Consider including a positive control with freshly prepared compound in each experiment. |
| Appearance of unexpected peaks in chromatography | Degradation of the parent compound. | This may indicate degradation. It is advisable to perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[6][8] |
Stability Testing Experimental Protocols
For a comprehensive understanding of the stability of this compound, a forced degradation study is recommended.[6][7][8][9][10]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Phosphate buffer
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and detect any degradation products.[11][12][13]
-
Illustrative Stability Data Summary
The following table is an example and does not represent actual experimental data for this compound.
| Stress Condition | Time (hours) | % Degradation (Example) | Number of Degradation Products (Example) |
| 0.1 M HCl, 60°C | 24 | 15% | 2 |
| 0.1 M NaOH, 60°C | 24 | 25% | 3 |
| 3% H₂O₂, RT | 24 | 10% | 1 |
| 60°C | 24 | 5% | 1 |
| Photostability (ICH Q1B) | - | 8% | 1 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | 氨基酸 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
Technical Support Center: 2-Amino-8-oxononanoic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-8-oxonononanoic acid hydrochloride. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Amino-8-oxononanoic acid hydrochloride?
A1: A frequent strategy involves a convergent approach starting from enantiomerically pure precursors like glutamic acid or allylglycine.[1] The synthesis typically requires protection of the amino group, construction of the carbon chain, and subsequent deprotection steps. Key considerations are the choice of protecting groups for the amine and strategies to introduce the keto functionality at the C8 position.
Q2: Why is my overall yield consistently low?
A2: Low yields in multi-step syntheses like this are common and can be attributed to several factors. These include incomplete reactions at each step, product loss during workup and purification, and potential side reactions. It is crucial to optimize each step of the reaction individually and ensure complete conversion before proceeding to the next. Careful handling during purification, especially for hydrophilic compounds, is also essential.
Q3: What are the best practices for purifying the final product?
A3: 2-Amino-8-oxononanoic acid is a hydrophilic amino acid, which can make purification challenging.[2][3] Standard reversed-phase chromatography may result in poor retention.[2][3] Techniques like ion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable.[2][4][5] Precipitation or crystallization from a suitable solvent system is the final step to obtain the hydrochloride salt in pure form.
Q4: How do I choose the right protecting group for the amino acid?
A4: The choice of an amino-protecting group is critical and depends on the overall synthetic strategy.[6][7] The protecting group must be stable to the reaction conditions used in subsequent steps but easily removable at the end of the synthesis without affecting other functional groups.[8] Commonly used protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[6][7][8] The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile.[6][8]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the chemical structure. Mass spectrometry will verify the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or NMR. For the final hydrochloride salt, elemental analysis can provide confirmation of its composition.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Protecting Group: The amino group is not adequately protected and is participating in side reactions.[9] | - Confirm the successful installation of the protecting group (e.g., Boc, Fmoc) via NMR or TLC before proceeding. - Choose an alternative protecting group that is more stable under the reaction conditions.[6] |
| Poor Reagent Quality: Degradation of starting materials or reagents. | - Use freshly distilled solvents and newly purchased, high-purity reagents. - Check the activity of catalysts or reagents if they have been stored for a long time. | |
| Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or concentration. | - Perform small-scale experiments to optimize temperature, time, and stoichiometry. - Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion. | |
| Multiple Spots on TLC (High Impurity) | Side Reactions: Competing reactions such as self-condensation, over-oxidation, or epimerization. | - Adjust reaction temperature; lower temperatures often increase selectivity. - Modify the order of reagent addition. - For chiral centers, use non-racemizing coupling agents and conditions.[8] |
| Incomplete Deprotection: The protecting group is not fully removed. | - Increase the reaction time or the amount of deprotecting agent. - Ensure the deprotection conditions are appropriate for the specific protecting group used (e.g., strong acid for Boc).[8] | |
| Difficulty in Product Isolation/Purification | High Polarity/Water Solubility: The product is lost during aqueous workup or does not retain well on standard silica columns.[2][3] | - Minimize aqueous extractions or perform them with brine to reduce product loss. - Use alternative purification methods like ion-exchange chromatography or HILIC.[2][4][5] - Consider derivatization to a more hydrophobic compound for purification, followed by removal of the derivatizing group.[3] |
| Product is an Oil, Not a Solid: Difficulty in precipitating the final hydrochloride salt. | - Ensure the free amine is pure before attempting salt formation. - Try different solvent systems for precipitation/crystallization (e.g., ether, ethyl acetate, isopropanol). - Use a minimal amount of solvent and cool the solution slowly. |
Visualized Workflows and Pathways
Below are diagrams illustrating a general synthesis pathway and a troubleshooting decision-making process.
Caption: A generalized workflow for the synthesis of the target compound.
Caption: A decision tree for troubleshooting low yield issues.
Detailed Experimental Protocol: Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-terminal protection of an amino acid using Di-tert-butyl dicarbonate (Boc₂O), a common first step in a longer synthesis.
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting amino acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of Boc₂O in dioxane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Workup - pH Adjustment: Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl to a pH of 2-3. The product may precipitate at this stage.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
References
- 1. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein purification | Abcam [abcam.com]
- 5. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. biosynth.com [biosynth.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Protein Labeling Efficiency with Non-Canonical Amino Acids
A Note on 2-Amino-8-oxononanoic Acid: While the query specified 2-Amino-8-oxononanoic acid, this molecule is not widely documented for protein labeling applications. This guide will focus on a well-established and commonly used non-canonical amino acid for bioorthogonal protein labeling, Azidohomoalanine (AHA) , as its principles and troubleshooting are broadly applicable to similar techniques.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing protein labeling efficiency using AHA.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein labeling experiments with Azidohomoalanine (AHA).
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling Signal | Inefficient AHA Incorporation: Insufficient concentration of AHA, short incubation time, or competition with methionine. | Optimize AHA concentration (typically 25-100 µM) and incubation time (4-24 hours). Consider using methionine-free media for a portion of the incubation period. |
| Inefficient Click Reaction: Suboptimal catalyst (e.g., copper) concentration, presence of chelators, or degraded reagents. | Ensure fresh preparation of the click reaction cocktail. Use a copper(I)-stabilizing ligand like TBTA or THPTA. Verify that buffers do not contain copper chelators (e.g., EDTA). | |
| Protein Degradation: The target protein may be rapidly turned over. | Use a proteasome inhibitor (e.g., MG132) during the AHA incubation period to allow for accumulation of the labeled protein. | |
| High Background Signal | Non-specific Probe Binding: The fluorescent probe may be binding non-specifically to cellular components. | Increase the number and stringency of wash steps after the click reaction. Include a detergent (e.g., 0.1% Tween-20) in the wash buffers. |
| Residual Copper Catalyst: Copper can sometimes lead to background fluorescence. | Perform a final wash with a copper chelator like EDTA to remove any residual catalyst. | |
| Cell Toxicity or Death | High AHA Concentration: Excessive concentrations of AHA can be toxic to some cell lines. | Perform a dose-response curve to determine the optimal, non-toxic concentration of AHA for your specific cell line. A typical starting range is 10-50 µM. |
| Copper Toxicity: The copper catalyst used in CuAAC (Click Chemistry) can be cytotoxic. | Minimize incubation time with the copper-containing click reaction cocktail. Ensure thorough washing after the reaction. Consider using copper-free click chemistry methods like SPAAC if toxicity persists. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell confluence, passage number, or metabolic state. | Standardize cell culture conditions, including seeding density and growth phase, to ensure reproducibility. |
| Reagent Instability: Degradation of AHA or click chemistry reagents. | Aliquot and store reagents at the recommended temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. What is Azidohomoalanine (AHA) and how does it work for protein labeling? Azidohomoalanine is an analog of the amino acid methionine, where the terminal methyl group is replaced by an azide group. When introduced to cell culture media, it is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine. The azide group then serves as a chemical handle for bioorthogonal "click" chemistry reactions, allowing for the specific attachment of probes (e.g., fluorophores, biotin) for visualization or purification.
2. What is the difference between CuAAC and SPAAC for detecting AHA-labeled proteins?
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient "click" reaction that uses a copper(I) catalyst to covalently link the azide group on AHA to an alkyne-containing probe. It is fast and reliable but can be toxic to live cells due to the copper catalyst.
-
SPAAC (Strain-promoted Azide-Alkyne Cycloaddition): This reaction uses a strained cyclooctyne probe that reacts spontaneously with the azide group without the need for a toxic catalyst. SPAAC is ideal for live-cell imaging applications, though the kinetics can be slower than CuAAC.
3. Can I use AHA for in vivo labeling in animal models? Yes, AHA can be used for in vivo labeling in organisms like mice and rats. It is typically administered through diet or injection. However, optimization of the dosage and delivery method is crucial to achieve sufficient labeling without toxicity.
4. How should I store my AHA and click chemistry reagents? AHA is typically stable as a solid at room temperature but should be stored at -20°C once dissolved in a stock solution (e.g., in water or PBS). Click chemistry probes and catalysts should be stored according to the manufacturer's instructions, usually desiccated and protected from light at -20°C or -80°C.
5. My protein of interest has very few or no methionine residues. Can I still use AHA labeling? If your protein of interest has no methionine residues, AHA will not be incorporated, and you will not be able to label it using this method. If it has very few methionines, the signal may be low. In such cases, you might consider alternative labeling methods or use protein engineering to introduce methionine residues into the protein sequence.
Experimental Protocols and Data
Protocol: In-Cell Protein Labeling with AHA followed by CuAAC
-
Cell Culture and AHA Incorporation:
-
Plate cells and allow them to adhere overnight.
-
Prepare methionine-free medium supplemented with dialyzed fetal bovine serum.
-
Remove the normal growth medium and wash the cells once with warm PBS.
-
Add the methionine-free medium containing the desired concentration of AHA (e.g., 50 µM).
-
Incubate for 4-18 hours under standard cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, combine:
-
Alkyne-fluorophore probe (e.g., 2 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (e.g., 100 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 100 µM)
-
PBS
-
-
Wash cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20.
-
(Optional) Counterstain nuclei with DAPI.
-
Image the cells using fluorescence microscopy.
-
Quantitative Data: AHA Labeling Efficiency
| Parameter | Condition A | Condition B | Condition C | Relative Signal Intensity |
| AHA Concentration | 10 µM | 50 µM | 100 µM | + |
| +++ | ||||
| ++++ | ||||
| Incubation Time | 2 hours | 8 hours | 16 hours | + |
| +++ | ||||
| +++++ | ||||
| Media Type | Full Medium | Met-free Medium | Met-free + Met | +++ |
| +++++ | ||||
| + |
Data is representative and illustrates general trends. Optimal conditions should be determined empirically for each cell line and experiment.
Visualizations
Technical Support Center: Amino Acid Analysis by HPLC
Welcome to the technical support center for amino acid analysis by HPLC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Section 1: Chromatography & Peak Shape Issues
This section addresses common problems related to peak quality, retention time, and baseline stability.
FAQ 1: Why are my peaks poorly resolved or co-eluting?
Poor resolution, where two or more peaks merge, is a frequent issue that compromises accurate quantification.[1][2]
Possible Causes:
-
Suboptimal Mobile Phase: Incorrect mobile phase composition or pH can fail to adequately differentiate between amino acids.[1][3] The ionization state of amino acids is highly dependent on pH, which affects their retention.[3][4][5]
-
Column Issues: The column may be aging, contaminated, or simply not suitable for the specific separation.[1] Column degradation leads to a loss of efficiency.[6]
-
Inappropriate Flow Rate: A flow rate that is too high can decrease resolution by not allowing sufficient time for separation to occur. Conversely, a very low flow rate can lead to peak broadening due to diffusion.[2]
-
Temperature Fluctuations: Inconsistent column temperature can affect separation efficiency and selectivity.[2]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase. For ionizable compounds like amino acids, a pH shift of even 0.1-0.2 units can significantly alter retention and selectivity.[3] It is often best to work at a pH that is at least one unit away from the pKa of the analytes.[3]
-
Adjust Gradient Profile: If using a gradient, modify the slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Check Flow Rate: Lowering the flow rate often improves resolution, though it will increase the total run time.[2]
-
Evaluate the Column:
-
Ensure you are using a column chemistry appropriate for amino acid analysis.
-
If the column is old or has been used extensively, replace it.
-
Consider using a column with a smaller particle size or a longer length to increase efficiency.[7]
-
-
Control Temperature: Use a column oven to maintain a stable and consistent temperature.[2][8]
FAQ 2: What causes peak tailing or fronting?
Peak tailing (an asymmetrical peak with a drawn-out right side) and fronting (a leading shoulder on the left side) are common peak shape distortions.[9][10]
Possible Causes of Tailing:
-
Secondary Interactions: Basic amino acids can interact with acidic silanol groups on the surface of silica-based columns.[9][11]
-
Column Overload: Injecting too much sample can saturate the column.[8][9]
-
Contamination: A contaminated guard or analytical column can lead to poor peak shape.[8]
-
Incorrect Mobile Phase pH: A mobile phase pH that is not optimal can lead to peak tailing.[11]
Possible Causes of Fronting:
-
Sample Overload: Injecting a sample at a concentration that is too high or in a volume that is too large.[10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peaks may front.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for peak shape issues.
FAQ 3: Why are my retention times shifting?
Inconsistent retention times can make peak identification unreliable and indicate a problem with the stability of the HPLC system.[12][13]
Possible Causes:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or degradation/evaporation of volatile components over time can cause drift.[8][13][14]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[8][15]
-
Temperature Changes: Fluctuations in the lab or column temperature will affect retention times.[8][15]
-
Flow Rate Instability: Leaks in the system or problems with the pump can lead to an inconsistent flow rate.[6][8][13]
-
Column Degradation: The stationary phase of the column can change over time with use.[12]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always use freshly prepared, high-purity solvents and ensure they are thoroughly degassed.[8]
-
Ensure Proper Equilibration: Increase the column equilibration time between runs to ensure a stable baseline.[8][15]
-
Use a Column Oven: Maintain a constant temperature to eliminate thermal fluctuations as a variable.[8][15]
-
Check for Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leakage.[6][8]
-
Verify Flow Rate: If possible, use a calibrated flow meter to check the pump's flow rate accuracy.[8]
FAQ 4: What is causing baseline noise or drift?
A noisy or drifting baseline reduces the signal-to-noise ratio, making it difficult to detect and quantify low-concentration analytes.[16]
Possible Causes:
-
Air Bubbles: Air bubbles in the pump, detector, or mobile phase are a common cause of baseline noise.[6][8][17]
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can create a noisy or drifting baseline, especially during gradient elution.[17][18]
-
Detector Issues: A failing lamp or a contaminated detector cell can cause significant noise and drift.[8][18]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and mobile phase, leading to baseline drift.[18]
-
Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.[8]
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[8][17]
-
Purge the System: Purge the pump and the entire system to remove any trapped air bubbles.[8]
-
Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents and high-purity water.[9]
-
Clean the Detector Cell: Flush the detector flow cell with a suitable solvent (e.g., methanol or isopropanol).[8]
-
Check Detector Lamp: If the lamp energy is low, it may need to be replaced.[8]
Section 2: Sample Preparation & Derivatization
Issues in this stage can lead to poor recovery, inaccurate quantification, and the appearance of artifact peaks.
FAQ 5: My derivatization reaction is inefficient. What could be wrong?
Inefficient derivatization leads to low signal intensity and poor sensitivity. This is a common problem with reagents like OPA and FMOC.[19][20]
Possible Causes:
-
Reagent Instability: Derivatization reagents can degrade over time. OPA reagents, in particular, are often only stable for a few days.[21]
-
Incorrect pH: Most derivatization reactions are highly pH-dependent. For example, OPA and FMOC reactions require alkaline conditions (borate buffer is common).[21][22]
-
Interfering Substances: Buffers containing primary or secondary amines, such as Tris or glycine, will compete with the amino acids for the derivatizing agent.[23]
-
Incorrect Reagent-to-Sample Ratio: An improper ratio can lead to incomplete derivatization or excess reagent peaks.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Prepare derivatization reagents fresh, as recommended by the method. For automated systems, ensure vials are replaced daily if required.[20]
-
Verify Buffer pH: Check and adjust the pH of the reaction buffer to the optimal range for your specific reagent.
-
Clean Up the Sample: Remove any interfering substances from the sample matrix. Buffers like Tris and glycine must be removed.[23]
-
Optimize Reaction Conditions: Review the protocol for reaction time and temperature and ensure they are being followed correctly.
Derivatization Reagent Comparison
| Parameter | o-Phthalaldehyde (OPA) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Phenylisothiocyanate (PITC) |
| Amino Acid Coverage | Primary amines only[22][24] | Primary & Secondary amines[22] | Primary & Secondary amines[22] |
| Reaction Time | ~1 minute (very fast)[22] | 5 - 40 minutes[22] | 5 - 20 minutes[22] |
| Derivative Stability | Unstable, requires immediate analysis[22] | Stable | Stable[22] |
| Detection Method | Fluorescence (Ex: 340-350 nm, Em: 450-455 nm)[21][22] | Fluorescence or UV | UV (254 nm)[22] |
FAQ 6: I see ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank runs, and can interfere with the peaks of interest.[10]
Possible Causes:
-
Sample Carryover: Residual sample from a previous injection sticking to the injector needle, valve, or column.
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as peaks, especially during a gradient.[9]
-
Derivatization Reagent Artifacts: Excess or degraded derivatization reagent can cause large, late-eluting peaks.[20]
-
Environmental Contamination: Amino acids are ubiquitous. Contamination can come from dust, glassware, or even the analyst's skin (serine is a common skin contaminant).[25] Glycine is also a frequent contaminant from many sources.[25]
Troubleshooting Steps:
-
Run Blank Injections: Inject a blank solvent (mobile phase) to see if the ghost peaks persist. This helps differentiate carryover from other sources.
-
Optimize Injector Wash: Use a strong, appropriate solvent in the autosampler wash routine to minimize carryover.
-
Use Fresh, High-Purity Solvents: Always filter and use fresh HPLC-grade solvents for your mobile phase.[9]
-
Protect from Contamination: Work in a clean environment, use powder-free gloves, and pyrolyze glassware to remove residual amino acids.[23][25]
Section 3: Experimental Protocols
Protocol 1: General Sample Preparation (Protein Hydrolysis)
This protocol is for releasing individual amino acids from protein or peptide samples.
Objective: To cleave peptide bonds and release free amino acids for analysis.
Methodology:
-
Acid Hydrolysis:
-
Place the protein sample (typically 50-500 picomoles) into a hydrolysis tube.[23]
-
Add 6N HCl.[26][27] For sensitive amino acids like tryptophan, additives such as 3% mercaptoethanol can be included.[27]
-
Seal the tube under vacuum or nitrogen protection.[27]
-
After hydrolysis, cool the sample and dry it under a vacuum to remove the acid.[21]
-
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl) for derivatization.
-
Important Considerations:
-
Tryptophan is largely destroyed by acid hydrolysis.[28]
-
Cysteine/Cystine recovery can be low (losses of 50% or more) and requires oxidation or alkylation prior to hydrolysis for accurate quantification.[28]
-
Serine and Threonine can degrade by up to 10%.
-
Bonds involving Valine and Isoleucine can be difficult to hydrolyze completely, potentially leading to lower than expected recoveries.
Protocol 2: Automated OPA/FMOC Pre-column Derivatization
This workflow is common for systems with an autosampler capable of programmed injections and mixing.[29]
Workflow Diagram:
Caption: Automated OPA/FMOC derivatization workflow.
Methodology:
-
Reagent Preparation:
-
Autosampler Program: The sequence is programmed to automatically mix the sample with the reagents in the correct order prior to injection.[29]
-
Detection: A fluorescence detector is used, often programmed to switch between two sets of wavelengths to optimally detect both OPA and FMOC derivatives.[24]
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. biotage.com [biotage.com]
- 5. moravek.com [moravek.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. mastelf.com [mastelf.com]
- 10. uhplcs.com [uhplcs.com]
- 11. hplc.eu [hplc.eu]
- 12. labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. mtc-usa.com [mtc-usa.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 18. silicycle.com [silicycle.com]
- 19. researchgate.net [researchgate.net]
- 20. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 21. usp.org [usp.org]
- 22. benchchem.com [benchchem.com]
- 23. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 24. jasco-global.com [jasco-global.com]
- 25. support.waters.com [support.waters.com]
- 26. researchgate.net [researchgate.net]
- 27. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Amino Acid Analysis Overview [biosyn.com]
- 29. axionlabs.com [axionlabs.com]
purification strategies for 2-Amino-8-oxononanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-8-oxononanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
Commercially available this compound is typically offered at a purity of 98.0% or higher, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q2: The solid material I received is brown to black. Is this normal?
Yes, it is not uncommon for this compound to appear as a brown to black solid.[1] The color is likely due to minor impurities that may not significantly affect the overall purity as determined by methods like NMR. However, if a higher color purity is required for your application, further purification steps such as recrystallization or charcoal treatment may be necessary.
Q3: What are suitable solvents for dissolving this compound?
This compound, being a salt, generally exhibits enhanced water solubility and stability compared to its free base form.[2] For experimental purposes, various solvent systems can be used. For instance, a clear solution of at least 4.55 mg/mL can be achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Other solvent systems include 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil, both achieving a solubility of at least 2.5 mg/mL.[3]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the solid compound at 4°C, sealed and away from moisture.[1] If the compound is in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container to prevent moisture degradation.[1][3]
Troubleshooting Guide
Problem 1: My purified this compound has low purity.
Q: I've synthesized this compound, but my analytical data (e.g., NMR, LC-MS) shows significant impurities. How can I improve the purity?
A: Low purity can result from incomplete reactions or side products. A common and effective method for purifying amino acid hydrochlorides is recrystallization. The choice of solvent is critical. For hydrochloride salts, a mixed solvent system, often involving an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or ethyl acetate), can be effective. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is soluble and then to induce crystallization upon cooling or by adding an anti-solvent in which the compound is insoluble, leaving impurities behind in the solution.
Alternatively, chromatographic methods can be employed for more challenging separations.[4] Techniques like ion-exchange chromatography are well-suited for purifying amino acids. For analytical to semi-preparative scales, reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) could also be explored.
Problem 2: My product is highly colored, and I need a colorless sample.
Q: My this compound is dark brown, but my experiment requires a white or off-white solid. How can I remove the color?
A: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The general procedure is to dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the suspension gently with stirring, and then filter the hot solution through a pad of celite to remove the charcoal. The desired compound can then be recovered from the filtrate by crystallization or solvent evaporation. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the overall yield.
Problem 3: I am having difficulty crystallizing the compound.
Q: I have a supersaturated solution of this compound, but it won't crystallize. What can I do?
A: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the high stability of the supersaturated state. Here are a few techniques to induce crystallization:
-
Seeding: Add a few crystals of pure this compound to the supersaturated solution to act as nucleation sites.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Reducing Temperature: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals.
-
Adding an Anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes slightly turbid. Then, allow it to stand.
-
Concentration: If the solution is not sufficiently concentrated, slowly evaporate the solvent to increase the concentration of the solute.
Conventional methods for amino acid crystallization include concentrating an aqueous solution under reduced pressure, neutralization crystallization, and adding a lower alcohol or ketone to an aqueous solution.[5]
Data Presentation
Table 1: Solubility and Purity of this compound
| Parameter | Value/Solvent System | Reference |
| Purity (NMR) | 98.0% | [1] |
| Solubility | ≥ 4.55 mg/mL | [3] |
| in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ||
| Solubility | ≥ 2.5 mg/mL | [3] |
| in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ||
| Solubility | ≥ 2.5 mg/mL | [3] |
| in 10% DMSO, 90% Corn Oil |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., hot water, ethanol, or a mixture) to dissolve the solid completely. Gentle heating may be required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the hot solution. Stir the mixture for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper or a celite pad to remove the charcoal and any other solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization. If crystals do not form, refer to the troubleshooting guide for inducing crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the compound is sparingly soluble to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 6. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Navigating Matrix Effects in LC-MS Amino Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of amino acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis of amino acids?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of a quantitative analysis.[2][3] These effects are a significant concern in the analysis of complex biological samples like plasma, urine, and tissue extracts where endogenous molecules such as salts, phospholipids, and metabolites can interfere with the ionization of the target amino acids.[4][5]
Q2: How can I identify if my amino acid analysis is affected by matrix effects?
A2: Several methods can be employed to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the amino acid standard into the mass spectrometer post-column while injecting a blank matrix extract.[2][4] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2][3]
-
Post-Extraction Spike: This is a quantitative approach where a known amount of the amino acid is spiked into a blank matrix extract after the extraction process. The response is then compared to that of the same concentration of the amino acid in a neat (pure) solvent.[1][4] The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[1]
Q3: What are the most effective strategies to minimize or compensate for matrix effects?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently extracting the target amino acids.[2] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7]
-
Improve Chromatographic Separation: Modifying chromatographic conditions can separate the amino acids from interfering matrix components.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry, such as hydrophilic interaction chromatography (HILIC).[8][9]
-
Use of Internal Standards: This is a crucial step for accurate quantification. An ideal internal standard co-elutes and experiences the same matrix effects as the analyte, allowing for reliable correction.[10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][4] However, this approach is only feasible if the analyte concentration remains above the method's limit of quantification.[2]
Q4: Why are stable isotope-labeled (SIL) internal standards considered the "gold standard" for amino acid analysis?
A4: Stable isotope-labeled (SIL) internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, ²H).[11][12] This makes them the ideal internal standards for several reasons:
-
Identical Physicochemical Properties: They exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the corresponding native amino acid.[11][13]
-
Compensation for Variability: They effectively compensate for variations in sample preparation, injection volume, and matrix-induced ionization changes.[11]
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Poor reproducibility of results between samples | Inconsistent matrix effects. | Implement the use of stable isotope-labeled internal standards for each amino acid.[11][13] Ensure consistent sample preparation procedures. |
| Low signal intensity (ion suppression) | Co-elution of interfering matrix components (e.g., phospholipids, salts). | Optimize sample preparation to remove interferences (e.g., use HybridSPE for phospholipid removal).[7] Modify the chromatographic method to improve separation.[2] Dilute the sample if sensitivity allows.[4] |
| High signal intensity (ion enhancement) | Co-eluting compounds that improve the ionization efficiency of the analyte. | Improve chromatographic separation to isolate the analyte from the enhancing species.[2] Utilize stable isotope-labeled internal standards to correct for the enhancement.[10] |
| Inaccurate quantification | Uncorrected matrix effects or inappropriate calibration strategy. | Use matrix-matched calibration standards or, ideally, stable isotope-labeled internal standards for calibration.[10] Validate the method to assess accuracy and precision.[1][14] |
| Peak shape issues (tailing, fronting, or splitting) | Matrix components affecting the chromatography.[15] | Improve sample cleanup to remove interfering substances. Adjust mobile phase pH or composition. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively assess the degree of ion suppression or enhancement for a specific amino acid in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the amino acid in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Pre-Spiked Sample): Spike the blank biological matrix with the amino acid standard at the same concentration as Set A before the extraction process. Process this sample through the entire sample preparation workflow.
-
Set C (Post-Spiked Sample): Process a blank biological matrix sample through the entire sample preparation workflow. Spike the resulting extract with the amino acid standard at the same concentration as Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Data Analysis: Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following equations based on the peak areas obtained:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set A) * 100 = (ME * RE) / 100
-
| Parameter | Calculation | Interpretation |
| Matrix Effect (ME) | (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100 | ME < 100%: Ion SuppressionME > 100%: Ion EnhancementME = 100%: No Matrix Effect |
| Recovery (RE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Post-Spiked Matrix) * 100 | Efficiency of the sample preparation process. |
| Process Efficiency (PE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Neat Solution) * 100 | Overall efficiency of the analytical method. |
Protocol 2: Sample Preparation using Protein Precipitation (PPT) for Plasma Samples
Objective: A simple and rapid method to remove proteins from plasma samples prior to LC-MS analysis of amino acids.
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate volume of the stable isotope-labeled internal standard working solution to a known volume of the plasma sample (e.g., 50 µL).
-
Protein Precipitation: Add a cold precipitation solvent (e.g., acetonitrile or methanol, typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase. This step can help to concentrate the sample.
-
Injection: The sample is now ready for injection into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Logic of using SIL internal standards for correction.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. iroatech.com [iroatech.com]
- 12. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 13. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for Amino Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pre-column derivatization reactions for accurate amino acid analysis by HPLC and UPLC.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for amino acid analysis?
Most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with sufficient sensitivity and selectivity using common HPLC detectors like UV-Vis or fluorescence detectors.[1][2][3] Derivatization attaches a chemical tag to the amino acids, enhancing their detection properties and improving chromatographic separation.[4][5]
Q2: What are the most common pre-column derivatization reagents?
The most widely used pre-column derivatization reagents for amino acid analysis include:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives.[2][6] It does not react with secondary amines like proline and hydroxyproline.[2][7]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines, making it suitable for comprehensive amino acid profiles.[8][9]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with both primary and secondary amino acids to form stable derivatives detectable by UV.[1][10][11]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): The reagent used in the Waters AccQ•Tag™ method, it reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[12][13]
Q3: What is the difference between pre-column and post-column derivatization?
-
Pre-column derivatization: Amino acids are derivatized before injection onto the HPLC column. This method is generally more sensitive, consumes less reagent, and allows for the separation of excess reagent from the derivatized amino acids.[1][2] However, the reaction efficiency can be influenced by the sample matrix.[1][14]
-
Post-column derivatization: Amino acids are first separated on the column and then derivatized before reaching the detector. This approach is less susceptible to matrix effects and can offer excellent quantitative performance, making it suitable for a wide range of samples.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and analysis of amino acids.
Issue 1: Incomplete or No Derivatization
Symptoms:
-
No peaks or very small peaks for amino acid standards or samples in the chromatogram.[15]
-
Disproportionately low response for certain amino acids.[12]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect pH of the reaction mixture. | Derivatization reactions are highly pH-dependent. Ensure the final pH of the sample and reagent mixture is within the optimal range for the chosen reagent. For example, FMOC-Cl and OPA reactions require an alkaline pH (typically 8.0-10.0).[8][12] Use a suitable buffer, such as borate buffer, to maintain the correct pH.[8][16] If the sample is highly acidic, it may need to be neutralized.[12] |
| Insufficient molar excess of the derivatization reagent. | A 4-6x molar excess of the derivatization reagent is generally recommended to ensure complete derivatization of all amino acids.[12] If the sample concentration is too high, there may not be enough reagent to react with all the amino acids.[17] |
| Degraded or improperly stored reagent. | Derivatization reagents can be sensitive to moisture and light.[5] Store reagents according to the manufacturer's instructions. Reconstituted reagents may have a limited shelf life.[17] |
| Presence of interfering substances in the sample. | Primary and secondary amine-containing compounds (e.g., Tris buffer, glycine) can compete with the amino acids for the derivatization reagent, leading to incomplete derivatization.[18][19] High concentrations of salts, detergents, or lipids can also interfere with the reaction.[18][19] Ensure proper sample cleanup to remove these interfering substances. |
| Improper mixing of sample and reagent. | Prompt and thorough mixing after adding the derivatization reagent is crucial for a complete and reproducible reaction.[17] |
Issue 2: Poor Reproducibility and Unstable Derivatives
Symptoms:
-
Variable peak areas or retention times between injections.[20][21]
-
Decreasing peak areas over time, indicating derivative degradation.[22]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Instability of the derivatized products. | OPA derivatives, in particular, can be unstable.[23] To improve stability, some methods recommend stopping the reaction by adding an acid after a specific time.[7][20] Automated pre-column derivatization, where the reaction occurs just before injection, can minimize issues with derivative instability.[6][22] |
| Inconsistent reaction time. | The reaction time is a critical parameter. For some reagents, like OPA, the derivatives can decay if the reaction time is too long.[22] Optimize and strictly control the reaction time for reproducible results. |
| Fluctuations in reaction temperature. | Derivatization reactions can be sensitive to temperature changes. Performing the reaction at a controlled room temperature or using a temperature-controlled autosampler can improve reproducibility.[21] |
| Hydrolysis of the derivatization reagent. | Reagents like FMOC-Cl can react with water. It is important to minimize the presence of water in the reagent solution and during the reaction to prevent reagent degradation.[15] |
Issue 3: Extraneous or Ghost Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks that are not present in the amino acid standard.[24]
-
Large peaks from the derivatization reagent or its byproducts that may co-elute with amino acid peaks.[25]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reaction with contaminants in the sample or reagents. | Buffers containing amines (e.g., Tris) will react with the derivatization reagent and produce extra peaks.[19] Ensure high-purity water and reagents are used.[26] |
| Excess derivatization reagent and byproducts. | Excess reagent and its hydrolysis byproducts can result in large peaks in the chromatogram.[25] In pre-column derivatization, these can often be separated from the amino acid derivatives chromatographically.[1] Some protocols use a quenching reagent to react with the excess derivatizing agent.[8] |
| Sample matrix interference. | Components in complex matrices can be derivatized and appear as extra peaks. Proper sample preparation, such as protein precipitation and solid-phase extraction, can help remove these interferences.[27] |
| Carryover from previous injections. | Inadequate washing of the autosampler needle and injection port can lead to ghost peaks. Use a strong wash solvent to clean the system between injections.[20] |
Experimental Protocols
Protocol 1: General Pre-column Derivatization with OPA
This protocol provides a general workflow for the derivatization of primary amino acids using o-Phthalaldehyde (OPA).
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.9): Dissolve boric acid in water, and adjust the pH with a concentrated sodium hydroxide solution.[16]
-
OPA Reagent Solution: Dissolve OPA in methanol. Add a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid (MPA), to the solution.[6][16] This solution should be prepared fresh and protected from light.
-
-
Derivatization Procedure:
-
In a microvial, mix the amino acid standard or sample with the borate buffer.[6]
-
Add the OPA reagent solution to the vial. The optimal volume ratio of sample to reagent should be determined empirically, but a 5:3 ratio has been reported to be effective.[16]
-
Allow the reaction to proceed at room temperature for a defined period, typically 1-2 minutes.[6]
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Protocol 2: General Pre-column Derivatization with FMOC-Cl
This protocol outlines a general procedure for derivatizing primary and secondary amino acids using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Reagent Preparation:
-
Derivatization Procedure:
-
Add the amino acid standard or sample to the borate buffer in a microvial.[8]
-
Add the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for a defined time, which can range from 5 to 20 minutes.[8][28]
-
To stop the reaction and quench the excess FMOC-Cl, add a primary amine solution such as 1-adamantanamine (ADAM).[8]
-
Filter the sample before injection into the HPLC system.[8]
-
Data Presentation
Table 1: Comparison of Common Pre-column Derivatization Reagents
| Parameter | o-Phthalaldehyde (OPA) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Phenylisothiocyanate (PITC) | AccQ•Tag™ (AQC) |
| Amino Acid Coverage | Primary amines only[2] | Primary & Secondary amines[9] | Primary & Secondary amines[11] | Primary & Secondary amines[12] |
| Reaction Time | ~1 minute (very fast)[6][22] | 5 - 20 minutes[8][28] | 5 - 20 minutes[13][29] | ~1 minute reaction, 10 min heating[13] |
| Derivative Stability | Unstable, requires rapid analysis or automation[22][23] | Moderately stable[15] | Stable[11][29] | Very stable (up to a week)[12] |
| Detection Method | Fluorescence[6] | Fluorescence, UV[9][28] | UV (254 nm)[30][31] | Fluorescence, UV[12] |
| Key Advantages | Very fast reaction, high sensitivity, automated methods available.[6][22] | Reacts with secondary amines, good sensitivity.[8] | Stable derivatives, good for protein sequencing.[10][11] | Fast reaction, stable derivatives, comprehensive kit available.[12][13] |
| Key Disadvantages | Does not react with secondary amines, derivatives are unstable.[2][23] | Slower reaction, potential for multiple derivatives with some amino acids (e.g., Histidine, Tyrosine).[8][28] | Longer derivatization and analysis times, requires removal of excess reagent by evaporation.[29][30] | Hydrolysis byproducts can sometimes interfere with separation.[32] |
Visualizations
Caption: General workflow for amino acid analysis.
References
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. diva-portal.org [diva-portal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 15. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 16. academic.oup.com [academic.oup.com]
- 17. support.waters.com [support.waters.com]
- 18. Amino Acid Analysis Overview [biosyn.com]
- 19. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. jascoinc.com [jascoinc.com]
- 23. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hplc.eu [hplc.eu]
- 25. actascientific.com [actascientific.com]
- 26. waters.com [waters.com]
- 27. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 32. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Genetic Incorporation of Unnatural Amino acids (Uaas)
Welcome to the technical support center for the genetic incorporation of unnatural amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
Low protein yield, truncated protein products, and misincorporation are common challenges in Uaa incorporation experiments. The following table summarizes frequent problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions | Expected Outcome |
| Low or No Protein Expression | Toxicity of the Uaa or orthogonal components: High concentrations of the Uaa or overexpression of the aminoacyl-tRNA synthetase (aaRS) can be toxic to cells.[1] | Optimize the concentration of the Uaa (typically 0.5-2 mM). Titrate the expression level of the orthogonal aaRS and tRNA pair. | Increased cell viability and protein yield. |
| Inefficient amber codon suppression: Competition with release factor 1 (RF1) can lead to premature termination of translation at the UAG codon.[2][3] | Use an E. coli strain with a knockout of RF1 (e.g., C321.ΔA).[3] Co-express a dominant-negative RF1 mutant. | Significant reduction in truncated protein and increased full-length protein yield. | |
| Suboptimal expression conditions: Inducer concentration, temperature, and induction time can affect protein expression. | Optimize induction conditions (e.g., IPTG concentration from 0.1 to 1 mM, temperature from 18°C to 37°C). | Improved protein expression levels. | |
| Plasmid instability or incorrect sequence: Mutations in the gene of interest or the orthogonal system components can abolish function. | Sequence-verify all plasmids. Perform a fresh transformation. | Restored protein expression. | |
| High Levels of Truncated Protein | Inefficient amber codon suppression: As described above, RF1 competition is a primary cause.[2][3] | Employ an RF1 knockout strain.[3] Increase the expression level of the suppressor tRNA. | Increased ratio of full-length to truncated protein. |
| Low Uaa concentration or uptake: Insufficient intracellular concentration of the Uaa.[4] | Increase the Uaa concentration in the growth media. Use a cell-free protein synthesis (CFPS) system to bypass cell membrane transport issues.[4][5] | Enhanced incorporation efficiency and reduced truncation. | |
| Misincorporation of Natural Amino Acids | Cross-reactivity of the orthogonal aaRS: The engineered aaRS may recognize and charge a natural amino acid. | Perform negative selection during the evolution of the aaRS to ensure specificity for the Uaa.[2] | Increased fidelity of Uaa incorporation. |
| Mischarging of the orthogonal tRNA: Endogenous synthetases may misaminoacylate the orthogonal tRNA with a natural amino acid.[6] | Re-engineer the orthogonal tRNA to minimize recognition by endogenous synthetases. Balance the expression levels of the orthogonal tRNA and aaRS.[1][6] | Reduced misincorporation of natural amino acids. | |
| Toxicity/Growth Inhibition | High concentration of Uaa: Some Uaas can be toxic to host cells. | Determine the maximum tolerable concentration of the Uaa by performing a growth curve analysis. | Maintained cell growth and viability during protein expression. |
| Metabolic burden from plasmid overexpression: High copy number plasmids and strong promoters can stress the host cell.[1] | Use lower copy number plasmids for the orthogonal components. Utilize weaker, titratable promoters. | Improved cell health and more consistent protein expression. |
Experimental Workflow for Troubleshooting Low Protein Yield
The following diagram outlines a systematic approach to troubleshooting low protein yield in Uaa incorporation experiments.
Caption: A flowchart for troubleshooting low protein yield.
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal translation system (OTS) and why is it necessary for Uaa incorporation?
An orthogonal translation system is a set of engineered biological components, specifically an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), that function independently of the host cell's endogenous translational machinery.[3] This orthogonality is crucial to ensure that the Uaa is exclusively charged onto the engineered tRNA and incorporated only at the desired codon, preventing cross-reactivity with natural amino acids and tRNAs.[3][7]
Logic of an Orthogonal Translation System
Caption: The orthogonal translation system operates in parallel to the endogenous system.
Q2: How can I increase the efficiency of amber codon (UAG) suppression?
The primary competitor for the suppressor tRNA at the UAG codon is Release Factor 1 (RF1), which terminates translation.[2][3] To improve suppression efficiency, you can:
-
Use an RF1 knockout E. coli strain: Several genetically engineered strains have the prfA gene (encoding RF1) deleted.[3] These strains show significantly higher Uaa incorporation efficiency.
-
Increase the gene copy number of the suppressor tRNA: Expressing the orthogonal tRNA from a plasmid with a higher copy number can increase its intracellular concentration, allowing it to better compete with RF1.
-
Optimize the nucleotide sequence flanking the UAG codon: The sequence context around the amber codon can influence suppression efficiency.[8]
Q3: My Uaa appears to be toxic to the cells. What can I do?
Uaa toxicity can manifest as poor cell growth and reduced protein yield. To mitigate this:
-
Perform a dose-response experiment: Determine the highest concentration of the Uaa that does not significantly inhibit cell growth.
-
Use a cell-free protein synthesis (CFPS) system: CFPS systems are not constrained by cell viability and can tolerate compounds that are toxic to live cells.[4][5]
-
Induce protein expression at a lower temperature: This can slow down metabolic processes and reduce the toxic effects of the Uaa.
Q4: How can I confirm that the Uaa has been successfully incorporated into my protein?
Successful incorporation can be verified by:
-
Mass Spectrometry (MS): This is the most definitive method. Analysis of the intact protein or proteolytic fragments will show a mass shift corresponding to the mass of the incorporated Uaa.
-
Western Blotting: If the Uaa contains a unique chemical handle (e.g., an azide or alkyne), it can be selectively labeled with a fluorescent probe or biotin via click chemistry, and the labeled protein can be detected by in-gel fluorescence or streptavidin blotting.
-
Functional Assays: If the Uaa imparts a specific function (e.g., photo-crosslinking), a functional assay can confirm its presence.
Decision Tree for Verifying Uaa Incorporation
Caption: A decision tree for confirming successful Uaa incorporation.
Key Experimental Protocols
Protocol 1: Optimizing Uaa Concentration
-
Culture Preparation: Inoculate a starter culture of your expression strain transformed with the necessary plasmids (target protein and orthogonal system). Grow overnight at 37°C.
-
Sub-culturing: The next day, sub-culture the overnight culture into a series of flasks containing fresh growth medium to an OD600 of ~0.1.
-
Uaa Addition: Add the Uaa to each flask at a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Growth Monitoring: Monitor the growth of each culture by measuring the OD600 every hour for 6-8 hours.
-
Induction: When the cultures reach an OD600 of 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).
-
Expression and Harvest: Allow the protein to express for the desired time and temperature. Harvest the cells by centrifugation.
-
Analysis: Analyze the cell pellets for protein expression via SDS-PAGE and Western blot. Plot the growth curves for each concentration to assess toxicity.
Protocol 2: Verifying Plasmid Integrity
-
Plasmid Isolation: Isolate the plasmids from your expression strain using a commercial miniprep kit.
-
Restriction Digest: Perform a diagnostic restriction digest on each plasmid using enzymes that will produce a known banding pattern.
-
Gel Electrophoresis: Run the digested plasmid samples on an agarose gel to visualize the DNA fragments. Compare the resulting banding pattern to the expected pattern from your plasmid map.
-
Sanger Sequencing: Send the isolated plasmids for Sanger sequencing of the gene of interest and the orthogonal system components to confirm the absence of mutations.
Protocol 3: In-Gel Fluorescence Assay for Uaa Incorporation
-
Protein Expression and Lysis: Express and lyse the cells as you would for a standard Western blot.
-
Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate (containing the Uaa-incorporated protein with an azide or alkyne handle), a fluorescent probe with the complementary handle (e.g., DBCO-Fluor 488 for an azide-containing Uaa), and a copper catalyst if required (for CuAAC). Incubate according to the manufacturer's protocol.
-
SDS-PAGE: Run the labeled lysate on an SDS-PAGE gel.
-
In-Gel Fluorescence Scan: Scan the gel using a fluorescence imager at the appropriate excitation and emission wavelengths for your chosen fluorophore. A fluorescent band at the expected molecular weight of your protein indicates successful incorporation.
-
Coomassie Staining/Western Blot: Subsequently, you can stain the same gel with Coomassie Blue or perform a Western blot to confirm the total amount of protein present.
References
- 1. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for 2-Amino-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of 2-Amino-8-oxononanoic acid. Due to the absence of specific validated methods for this compound in publicly available literature, this document outlines established techniques for similar analytes—amino acids and keto acids—and presents a framework for method development and validation. The performance data herein is illustrative, based on typical results for analogous compounds, and serves as a benchmark for method validation.
The two primary methods compared are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). LC-MS/MS is often favored for its high sensitivity and specificity, with the potential for direct analysis, while GC-MS is a robust and reliable technique that typically requires derivatization to enhance the volatility of amino acids.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and throughput needs. Below is a summary of expected performance characteristics for LC-MS/MS and GC-MS methods for the analysis of 2-Amino-8-oxononanoic acid.
| Performance Parameter | LC-MS/MS (Direct Analysis) | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.01–1 ng/mL | 0.1-10 ng/mL |
| Limit of Quantitation (LOQ) | 0.1–5 ng/mL | 1-50 ng/mL |
| Sample Preparation | Simple (Protein precipitation) | More complex (Derivatization required) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of 2-Amino-8-oxononanoic acid.
Method 1: LC-MS/MS for Direct Analysis of 2-Amino-8-oxononanoic Acid
This method is advantageous due to its high sensitivity and minimal sample preparation.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or other biological matrix, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 95% B to 40% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transition: To be determined by direct infusion of a 2-Amino-8-oxononanoic acid standard.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Method 2: GC-MS for Derivatized 2-Amino-8-oxononanoic Acid
This classic method requires derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Perform an initial protein precipitation as described for the LC-MS/MS method.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization Step: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
2. Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized analyte.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Method Validation Workflow
The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose.[1][2] The following workflow is based on the ICH Q2(R2) guidelines.[3][4]
References
- 1. Lifecycle Approach to Analytical Procedure Validation Aligned with ICH Q2(R2) – Pharma Validations [pharmavalidations.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Head-to-Head Comparison: 2-Amino-8-oxononanoic Acid Versus Other Bioorthogonal Labeling Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling, the choice of a bioorthogonal probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 2-Amino-8-oxononanoic acid, a keto-containing non-canonical amino acid, with other widely used labeling probes, supported by available data and detailed experimental methodologies.
This comparison focuses on the distinct chemistries and relative performance of these probes in metabolic labeling applications, offering insights to guide the selection of the most appropriate tool for specific research needs.
Introduction to Bioorthogonal Labeling Probes
Bioorthogonal chemistry provides a powerful toolkit for studying biological processes in their native environment. By introducing a non-native functional group—a "bioorthogonal handle"—into a biomolecule, researchers can selectively tag and visualize molecules of interest without interfering with cellular processes. Among the most utilized techniques is the incorporation of non-canonical amino acids (ncAAs) into newly synthesized proteins. This is typically achieved through the cell's own translational machinery, which recognizes the ncAA as an analog of a natural amino acid.
Once incorporated, the bioorthogonal handle can be selectively reacted with a complementary probe, often carrying a fluorescent dye or an affinity tag like biotin, for downstream analysis. This guide will compare 2-Amino-8-oxononanoic acid with two of the most prevalent classes of ncAAs used for bioorthogonal labeling: azide- and alkyne-containing amino acids.
The Contenders: A Chemical Overview
1. 2-Amino-8-oxononanoic acid: The Ketone Handle
2-Amino-8-oxononanoic acid is a non-canonical amino acid that introduces a ketone functional group into the protein backbone. This ketone handle serves as a bioorthogonal reactor for subsequent ligation with molecules containing an alkoxyamine or hydrazide moiety, forming a stable oxime or hydrazone bond, respectively. This ligation chemistry is distinct from the more common "click chemistry" reactions.
2. Azide- and Alkyne-Containing Probes: The "Click Chemistry" Workhorses
Probes such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are analogs of methionine that contain an azide or an alkyne group, respectively. These functional groups are the key components of the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons of 2-Amino-8-oxononanoic acid with AHA and HPG are limited in publicly available literature, we can infer their relative performance based on the characteristics of their respective bioorthogonal ligation reactions.
| Feature | 2-Amino-8-oxononanoic Acid (Ketone-Oxime/Hydrazone Ligation) | Azide/Alkyne Probes (Click Chemistry) |
| Ligation Chemistry | Ketone reaction with alkoxyamine or hydrazide | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition |
| Reaction Kinetics | Rapid, with second-order rate constants reported in the range of 10-3 to 10-2 M-1s-1 for oxime ligation. Aniline catalysis can significantly accelerate the reaction.[1] | CuAAC is very fast (k > 104 M-1s-1). SPAAC is generally slower than CuAAC but avoids the use of a toxic copper catalyst.[2][3] |
| Incorporation Efficiency | Efficient incorporation into proteins in E. coli has been reported.[4][5] Data on mammalian cell incorporation efficiency is less available. | AHA and HPG are well-established for efficient incorporation in a wide range of cell types, including mammalian cells.[5][6] |
| Specificity/Orthogonality | The ketone handle is bioorthogonal as endogenous ketones are rare in proteins. The ligation is highly specific.[7] | Azides and alkynes are completely absent from biological systems, ensuring exceptional orthogonality.[2] |
| Potential for Side Reactions | Minimal side reactions reported under physiological conditions. | CuAAC requires a copper catalyst which can be toxic to cells, though ligands have been developed to mitigate this. Some strained alkynes in SPAAC can exhibit reactivity towards thiols.[3][8] |
| Toxicity | The effects of ketone bodies on cellular proteostasis have been studied, but specific toxicity data for 2-Amino-8-oxononanoic acid as a labeling probe is not widely available.[7][9] | AHA and HPG are generally well-tolerated by cells at typical working concentrations.[6] Copper toxicity in CuAAC is a known concern.[2] |
Experimental Protocols
General Workflow for Metabolic Protein Labeling
The following diagram illustrates the general workflow for metabolic labeling of proteins with non-canonical amino acids, followed by bioorthogonal ligation and analysis.
Caption: General experimental workflow for metabolic protein labeling.
Protocol 1: Metabolic Labeling with 2-Amino-8-oxononanoic Acid and Oxime Ligation
This protocol is a representative procedure based on established methods for metabolic labeling and ketone-alkoxyamine ligation. Optimization may be required for specific cell types and experimental goals.
Materials:
-
2-Amino-8-oxononanoic acid
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkoxyamine-biotin or alkoxyamine-fluorophore probe
-
Aniline (optional, as a catalyst)
-
Phosphate-buffered saline (PBS)
-
Streptavidin-agarose beads (for biotinylated proteins)
-
SDS-PAGE gels and buffers
-
Fluorescence scanner or Western blot imaging system
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Wash cells with PBS and replace the complete medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the starvation medium with methionine-free medium supplemented with 2-Amino-8-oxononanoic acid (typically 50-200 µM). The optimal concentration should be determined empirically.
-
Incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Oxime Ligation:
-
To a defined amount of protein lysate (e.g., 100 µg), add the alkoxyamine-probe (e.g., alkoxyamine-biotin or alkoxyamine-fluorophore) to a final concentration of 100-250 µM.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Downstream Analysis:
-
For fluorescently labeled proteins: Analyze the labeled proteins directly by SDS-PAGE followed by in-gel fluorescence scanning.
-
For biotin-labeled proteins:
-
Incubate the lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the labeled proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.
-
For proteomic identification, perform on-bead digestion followed by mass spectrometry.
-
-
Signaling Pathway Visualization: A Generic Representation
The following diagram illustrates a simplified signaling pathway where a newly synthesized protein, labeled with a bioorthogonal probe, plays a role. This is a generic representation and can be adapted to specific pathways of interest.
Caption: A simplified signaling pathway leading to protein synthesis.
Logical Relationship: Choosing the Right Probe
The decision to use 2-Amino-8-oxononanoic acid over azide/alkyne probes depends on the specific experimental context. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a bioorthogonal probe.
Conclusion
2-Amino-8-oxononanoic acid offers a valuable alternative to the more conventional azide and alkyne-based bioorthogonal probes. Its unique ketone handle and subsequent ligation with alkoxyamines or hydrazides provide a distinct and efficient method for labeling newly synthesized proteins. While click chemistry reactions, particularly CuAAC, may offer faster kinetics, the ketone-based approach avoids the potential cytotoxicity associated with copper catalysts.
The choice of probe will ultimately depend on the specific requirements of the experiment, including the sensitivity of the biological system to copper, the need for rapid reaction kinetics, and the potential for orthogonal, dual-labeling strategies. As the field of bioorthogonal chemistry continues to expand, having a diverse toolkit of probes and ligation chemistries will be essential for advancing our understanding of complex biological systems.
References
- 1. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acids in the cultivation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteomic effects of ketone bodies: implications for proteostasis and brain proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
2-Amino-8-oxononanoic Acid: A Comparative Analysis of the Hydrochloride Salt and Free Form for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein engineering and bioconjugation, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool for introducing novel functionalities into proteins. 2-Amino-8-oxononanoic acid, a keto-containing amino acid, serves as a prime example, enabling the precise attachment of probes, drugs, and other molecules through chemoselective ligation. This guide provides a comparative analysis of the commercially available hydrochloride salt and the free form of 2-Amino-8-oxononanoic acid, offering insights into their respective activities and practical considerations for their use in experimental settings.
Executive Summary
The primary distinction between the hydrochloride salt and the free form of 2-Amino-8-oxononanoic acid lies in their physicochemical properties, which can significantly influence their handling, stability, and, ultimately, their efficacy in biological applications. While the inherent biological activity at a molecular level is expected to be identical once dissolved and incorporated into a protein, the path to achieving this incorporation can differ. The hydrochloride salt generally offers superior solubility and stability in aqueous solutions, facilitating easier preparation of stock solutions and potentially leading to higher effective concentrations for cellular uptake and incorporation. However, the choice between the two forms may depend on the specific experimental conditions, such as the pH of the culture medium and the sensitivity of the expression system.
Physicochemical Properties: A Head-to-Head Comparison
While specific experimental data directly comparing the two forms of 2-Amino-8-oxononanoic acid is not extensively available in the public domain, we can infer their properties based on the well-established principles of amine salts versus free bases.
| Property | 2-Amino-8-oxononanoic Acid Hydrochloride | 2-Amino-8-oxononanoic Acid (Free Form) | Rationale & Implications for Researchers |
| Form | Crystalline solid | Likely a solid, may be less crystalline | The hydrochloride salt form is often favored for its ease of handling and weighing. |
| Solubility | Higher in aqueous solutions and polar solvents.[1] | Lower in aqueous solutions, more soluble in non-polar organic solvents. | Enhanced water solubility of the hydrochloride salt simplifies the preparation of concentrated stock solutions for cell culture media, reducing the risk of precipitation. This is a significant practical advantage in most biological experiments. |
| Stability | Generally higher in solid form and in solution.[1] | Potentially lower , especially in solution, where the free amine may be more susceptible to degradation. | The increased stability of the hydrochloride salt ensures a longer shelf-life and more consistent performance over time. Researchers using the free form should consider preparing fresh solutions for optimal results. |
| Hygroscopicity | May be more hygroscopic (tending to absorb moisture from the air). | Generally less hygroscopic. | Proper storage in a desiccated environment is important for the hydrochloride salt to prevent clumping and maintain accurate concentrations. |
| pH in Solution | Forms a slightly acidic solution. | Forms a neutral to slightly basic solution. | The pH of the stock solution may need to be considered, especially when adding to sensitive cell culture media. However, the buffering capacity of the media typically mitigates minor pH changes. |
| Biological Activity (at equivalent molar concentrations) | Comparable to the free form once in solution and the hydrochloride has dissociated.[1] | Comparable to the hydrochloride salt.[1] | The core biological function, which is the participation in protein synthesis and subsequent chemical ligation, is dictated by the 2-amino-8-oxononanoic acid molecule itself and is independent of the salt form. |
Impact on Biological Activity: A Deeper Dive
At equivalent molar concentrations in a buffered biological system, the hydrochloride salt and the free form of 2-Amino-8-oxononanoic acid are expected to exhibit comparable biological activity.[1] The hydrochloride salt readily dissociates in aqueous environments, yielding the same active 2-amino-8-oxononanoic acid molecule that is incorporated into proteins by the translational machinery.
The key differentiator in their practical biological performance often stems from the aforementioned physicochemical properties. The enhanced solubility and stability of the hydrochloride salt can lead to:
-
Higher Bioavailability: A more soluble compound can achieve a higher effective concentration in the cell culture medium, potentially leading to increased uptake by the cells and more efficient incorporation into the target protein.
-
Improved Consistency: The greater stability of the hydrochloride salt ensures that the concentration of the active compound remains consistent throughout the duration of the experiment, leading to more reproducible results.
Experimental Protocols
The primary application of 2-Amino-8-oxononanoic acid is its site-specific incorporation into proteins, creating a "ketone handle" for subsequent bioorthogonal ligation. Below is a generalized experimental protocol for this process in E. coli.
Key Experiment: Site-Specific Incorporation of 2-Amino-8-oxononanoic Acid into a Target Protein
Objective: To produce a recombinant protein with 2-Amino-8-oxononanoic acid incorporated at a specific site.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2-Amino-8-oxononanoic acid (e.g., pEVOL).
-
2-Amino-8-oxononanoic acid (hydrochloride or free form)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
L-arabinose for induction of the synthetase expression from pEVOL plasmid
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture.
-
Addition of Unnatural Amino Acid: When the optical density at 600 nm (OD600) of the culture reaches 0.4-0.6, add 2-Amino-8-oxononanoic acid to a final concentration of 1-2 mM. If using the hydrochloride salt, it can be dissolved directly in the medium or in a small amount of sterile water before addition. For the free form, dissolving in a minimal amount of a suitable solvent or directly adding the powder to the culture may be necessary, though ensuring complete dissolution is crucial.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02-0.2% (w/v).
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of 2-Amino-8-oxononanoic acid by mass spectrometry.
Signaling Pathways and Experimental Workflows
The utility of incorporating 2-Amino-8-oxononanoic acid lies in the subsequent chemical modifications that can be performed. The ketone group introduced into the protein serves as a versatile chemical handle for bioorthogonal reactions.
The ketone handle on the modified protein can react with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. This chemoselective ligation is highly specific and can be performed under mild, biocompatible conditions.
Conclusion
For researchers embarking on site-specific protein modification using 2-Amino-8-oxononanoic acid, the hydrochloride salt represents the more pragmatic choice for most applications. Its superior solubility and stability streamline experimental workflows and contribute to more reliable and reproducible outcomes. While the free form is theoretically equivalent in its biological activity once in solution, the practical challenges associated with its handling and dissolution may introduce unnecessary variability. Ultimately, the selection between the two forms should be guided by the specific requirements of the experiment, but for general purposes, the hydrochloride salt offers a clear advantage in convenience and robustness.
References
A Comparative Guide to Protein Labeling: Evaluating Reproducibility with 2-Amino-8-oxononanoic Acid Analogs and Established Methods
For researchers, scientists, and drug development professionals, the ability to reliably label and track newly synthesized proteins is paramount. This guide provides a comparative analysis of protein labeling methodologies, focusing on the reproducibility of techniques utilizing non-canonical amino acids (ncAAs) analogous to 2-Amino-8-oxononanoic acid (AON), such as L-azidohomoalanine (AHA), and the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method. We present a detailed examination of their underlying principles, experimental workflows, and the critical factors that influence the reproducibility of jejich results.
The selection of an appropriate protein labeling strategy is a critical decision in experimental design, directly impacting the reliability and interpretation of quantitative proteomics data. While specific reproducibility data for 2-Amino-8-oxononanoic acid (AON) is not extensively documented in peer-reviewed literature, its structural and functional similarity to other methionine analogs, such as L-azidohomoalanine (AHA), allows for a comparative assessment against established techniques. This guide focuses on the comparison between Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), which utilizes AHA, and SILAC, a powerful method for quantitative proteomics.[1]
Comparison of Protein Labeling Methodologies
The choice between BONCAT and SILAC depends on the specific experimental goals, cell system, and desired depth of proteomic analysis. While BONCAT offers the advantage of selectively enriching newly synthesized proteins, SILAC provides a comprehensive quantitative snapshot of the entire proteome.
| Feature | Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) with AHA | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Metabolic incorporation of a methionine analog (AHA) with a bioorthogonal handle (azide) into newly synthesized proteins.[2] | Metabolic incorporation of stable isotope-labeled essential amino acids (e.g., arginine, lysine) into the entire proteome over several cell divisions.[3][4] |
| Selectivity | Labels only newly synthesized proteins during the labeling period.[2] | Labels all proteins in the cell, providing a global proteomic profile.[3] |
| Enrichment | Allows for the specific enrichment of newly synthesized proteins via click chemistry.[1] | Does not inherently enrich for newly synthesized proteins. |
| Reproducibility | Can be influenced by the efficiency of AHA incorporation, the click chemistry reaction, and potential cellular stress from methionine depletion.[5] | Generally high reproducibility, as it relies on complete metabolic labeling and minimizes downstream sample handling variations by combining samples early. |
| Applications | Pulse-chase experiments, tracking protein synthesis dynamics, identifying newly synthesized proteins in response to stimuli.[6][7] | Comparative proteomics, identifying differences in protein abundance between two or more cell populations, studying protein turnover, post-translational modifications, and protein-protein interactions.[4][8] |
| Limitations | Potential for incomplete labeling and the requirement for methionine-free media, which can induce cellular stress.[1] Inherent weakness in confirming that all identified proteins are metabolically tagged, leading to potential false positives.[5][9] | Requires cells that can be cultured for multiple generations to achieve complete labeling. Not suitable for all cell types or for studying very rapid changes in protein synthesis. |
Experimental Protocols
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Protocol
The BONCAT method involves the metabolic labeling of cells with AHA, followed by cell lysis, click chemistry to attach a reporter tag (e.g., biotin), enrichment of labeled proteins, and subsequent analysis by mass spectrometry.[2][10]
-
Cell Culture and Labeling:
-
Culture cells in standard medium.
-
To increase labeling efficiency, deplete intracellular methionine by incubating cells in methionine-free medium for a designated period (e.g., 30 minutes).[1][11]
-
Introduce AHA into the methionine-free medium and incubate for the desired labeling period (e.g., 1-4 hours). The optimal concentration of AHA and incubation time should be determined empirically for each cell line to minimize potential negative impacts.[12]
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells using a suitable lysis buffer.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction cocktail containing a biotin-alkyne tag, a copper(I) catalyst, and a reducing agent.[13]
-
Incubate to allow the covalent ligation of the biotin tag to the azide group of the incorporated AHA.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
The SILAC protocol involves growing two cell populations in media containing "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids, followed by combining the cell lysates for analysis.[3][8][14]
-
Cell Adaptation:
-
Culture cells for at least five to six doublings in SILAC medium containing either light (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine) or heavy (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) amino acids to ensure complete incorporation.[8]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells from both populations.
-
Determine the protein concentration of each lysate.
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Digest the combined protein mixture into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels. The ratio of the intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two samples.[4]
-
Factors Affecting Reproducibility
Several factors can influence the reproducibility of protein labeling experiments:
-
For BONCAT:
-
Efficiency of ncAA Incorporation: The rate of incorporation of AHA can be lower than that of methionine and can vary between cell types and experimental conditions.[1]
-
Methionine Depletion: The duration and completeness of methionine depletion can affect cell health and protein synthesis rates.[11]
-
Click Chemistry Efficiency: The efficiency of the click reaction is crucial for consistent labeling and enrichment.
-
Non-specific Binding: Non-specific binding of proteins to the enrichment beads can lead to the identification of false positives.[5]
-
-
For SILAC:
-
Completeness of Labeling: Incomplete incorporation of the stable isotope-labeled amino acids will lead to inaccurate quantification.
-
Cell Proliferation: The requirement for multiple cell divisions can be a limitation for slowly dividing or non-dividing cells.
-
Accuracy of Protein Quantification and Mixing: Precise determination of protein concentrations and accurate mixing of the "light" and "heavy" lysates are critical for reliable results.[8]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for BONCAT and SILAC.
References
- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics [escholarship.org]
- 6. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]
- 7. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
A Researcher's Guide to Achieving Accuracy and Precision in Amino Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is paramount for ensuring product quality, understanding complex biological processes, and making critical research decisions. This guide provides an objective comparison of common amino acid analysis methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific needs.
The determination of amino acid composition is a fundamental analytical task in various scientific disciplines, from biopharmaceutical quality control to metabolic research. The choice of analytical method significantly impacts the reliability of the results. This guide delves into the performance of established and modern techniques, focusing on the critical parameters of accuracy and precision.
Key Methods for Amino acid Quantification: A Comparative Overview
The primary methods for amino acid quantification can be broadly categorized into three groups: ion-exchange chromatography (IEC) with post-column derivatization, liquid chromatography-mass spectrometry (LC-MS/MS), and pre-column derivatization followed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). Each method presents a unique set of advantages and limitations in terms of performance, throughput, and cost.
Ion-Exchange Chromatography (IEC) with Post-Column Ninhydrin Derivatization: Often considered the "gold standard," this traditional method offers high robustness and accuracy.[1] It separates amino acids based on their ionic properties, and the subsequent reaction with ninhydrin produces a colored compound that is detected photometrically.[2] This method is known for its reliability and is less susceptible to matrix interferences compared to pre-column derivatization techniques.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique has gained prominence due to its high sensitivity, specificity, and high-throughput capabilities.[4][5] LC-MS/MS can directly detect and quantify amino acids, often without the need for derivatization, by separating them based on their physicochemical properties and then identifying them by their mass-to-charge ratio.[5] The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing.
Pre-column Derivatization with HPLC/UPLC: This approach involves labeling the amino acids with a reagent that imparts UV absorbance or fluorescence, enhancing their detection by HPLC or UPLC.[6] Popular derivatization kits include Waters' AccQ-Tag™ and Phenomenex's EZ:faast™. These methods generally offer faster analysis times compared to traditional IEC.[7][8]
Performance Comparison: Accuracy and Precision
The following tables summarize the key performance metrics for the different amino acid quantification methods. Accuracy is often reported as the percent recovery of a known amount of analyte, while precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) for repeated measurements.
| Method | Accuracy (% Recovery) | Precision (Intra-day %CV) | Precision (Inter-day %CV) | Reference |
| IEC with Ninhydrin | Generally high, often used as a reference method. | < 2% | < 5% | [8] |
| LC-MS/MS | 88 - 125% | 7 - 23% | Not specified | [9] |
| LC-MS/MS (aTRAQ Kit) | Slopes vs. IEC: 0.94 - 1.17 | Not specified | Not specified | [10] |
| AccQ-Tag™ ULTRA LC-MS | Mean bias > 10% (in one study) | > 10% (in one study) | Not specified | [8] |
| EZ:faast™ GC-FID | 99-102% | 1.5 - 6.2% | 3.8 - 9.7% | [11] |
Table 1. Comparison of Accuracy and Precision of Different Amino Acid Analysis Methods.
Note: The performance characteristics can vary depending on the specific amino acid, the sample matrix, and the laboratory's experimental conditions. The data presented here are indicative and sourced from different studies.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of the key experimental steps for each of the discussed methods.
Protein Hydrolysis (for protein-bound amino acids)
This is a critical first step for the analysis of amino acids within a protein or peptide.
-
Sample Preparation: Accurately weigh or pipette the protein sample into a hydrolysis tube.
-
Acid Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample.
-
Inert Atmosphere: Flush the tube with nitrogen or argon to remove oxygen, which can degrade certain amino acids.
-
Heating: Seal the tube and heat at 110-112°C for 22-24 hours.
-
Drying: After cooling, the acid is removed by evaporation under vacuum.
-
Reconstitution: The dried amino acid hydrolysate is reconstituted in a suitable buffer for analysis.
Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization
-
Sample Injection: The reconstituted amino acid sample is injected into the IEC system.
-
Chromatographic Separation: Amino acids are separated on a cation-exchange column using a series of buffers with increasing pH and ionic strength.
-
Post-Column Derivatization: The separated amino acids are mixed with a ninhydrin solution and passed through a heated reaction coil.
-
Detection: The resulting colored products are detected by a photometer at 570 nm (and 440 nm for proline and hydroxyproline).[2]
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: This may involve protein precipitation, filtration, and dilution. Internal standards are added at this stage.
-
Chromatographic Separation: The sample is injected onto an HPLC or UPLC system, and amino acids are separated on a suitable column (e.g., reversed-phase or HILIC).
-
Ionization: The separated amino acids are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are transferred to the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
Fragmentation and Detection: Precursor ions are fragmented, and specific product ions are detected (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area of each amino acid is normalized to the peak area of its corresponding internal standard, and the concentration is determined from a calibration curve.
Pre-column Derivatization using AccQ-Tag™
-
Sample Preparation: The amino acid sample is mixed with a borate buffer to ensure optimal pH for derivatization.[6]
-
Derivatization: The AccQ-Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is added, and the mixture is heated at 55°C for 10 minutes.[6]
-
Chromatographic Separation: The derivatized amino acids are separated by reversed-phase HPLC or UPLC.
-
Detection: The derivatives are detected by UV or fluorescence.
-
Quantification: Concentrations are determined by comparison to derivatized amino acid standards.
Pre-column Derivatization using EZ:faast™
-
Sample Preparation: The sample is combined with an internal standard solution.
-
Solid-Phase Extraction (SPE): The sample is passed through a sorbent tip that binds the amino acids.
-
Elution and Derivatization: The amino acids are eluted and simultaneously derivatized with a chloroformate reagent.
-
Liquid-Liquid Extraction: The derivatized amino acids are extracted into an organic solvent.
-
Analysis: The organic extract is injected into a gas chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS), or an LC-MS system.[7][11]
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the relationship between accuracy and precision, and a general workflow for amino acid analysis.
Caption: Conceptual diagram illustrating the difference between accuracy and precision.
Caption: A generalized workflow for amino acid analysis.
Conclusion
The selection of an appropriate amino acid quantification method is a critical decision that depends on the specific research question, the required level of accuracy and precision, sample throughput needs, and available instrumentation. While traditional methods like IEC with ninhydrin derivatization remain a reliable choice for their robustness, modern techniques like LC-MS/MS offer unparalleled sensitivity and specificity, making them ideal for complex biological matrices and high-throughput applications. Pre-column derivatization methods provide a balance of speed and performance. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable amino acid quantification data.
References
- 1. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 2. support.biochrom.co.uk [support.biochrom.co.uk]
- 3. Amino Acid Analysis Methods Reviewed | AltaBioscience [altabioscience.com]
- 4. chromsystems.com [chromsystems.com]
- 5. chromsystems.com [chromsystems.com]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. amxpress.com [amxpress.com]
- 8. Challenging the status quo: A comparison of ion exchange chromatography with liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods for the measurement of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Physiological Amino Acids Profiling by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Phenomenex EZ:faast™ amino acid analysis kit for rapid gas-chromatographic determination of concentrations of plasma tryptophan and its brain uptake competitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Laboratory Validation of Amino Acid Analysis Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of amino acids is critical for ensuring product quality, understanding biological processes, and advancing scientific research. This guide provides a comprehensive comparison of common amino acid analysis methods, supported by a synthesis of published experimental data from various validation studies. It aims to assist in the selection of appropriate methods and to provide a framework for establishing robust analytical protocols.
The determination of amino acid composition is a cornerstone of protein characterization, nutritional analysis, and metabolic research.[1][2] The reliability of these analyses hinges on the validation of the methods used, particularly when comparing data across different laboratories.[3][4] This guide outlines the key performance characteristics of prevalent amino acid analysis techniques and presents a detailed look at their experimental protocols.
Comparison of Key Analytical Methods
The primary methods for amino acid analysis involve chromatographic separation coupled with a detection technique.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique, often requiring a derivatization step to enhance the detection of amino acids, which typically lack a strong chromophore.[1][5] This derivatization can be performed before (pre-column) or after (post-column) the chromatographic separation.[1][5] Other significant methods include Ion-Exchange Chromatography (IEC) and Mass Spectrometry (MS).[1]
Method Performance Characteristics
The selection of an amino acid analysis method depends on various factors, including the specific application, required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of different analytical methods based on data from published validation studies.
Table 1: Performance Characteristics of HPLC-Based Methods with Pre-Column Derivatization
| Parameter | o-Phthalaldehyde (OPA) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Phenylisothiocyanate (PITC) |
| Linearity (R²) | > 0.985[6] | > 0.998[7] | - |
| Accuracy (Recovery) | - | 95 - 106%[7] | - |
| Precision (%CV/RSD) | < 2.5% (Repeatability)[6] | < 4.57% (Intermediate Precision)[8] | - |
| Limit of Detection (LOD) | 0.004–1.258 µg/cm³[8] | - | - |
| Limit of Quantification (LOQ) | 0.011–5.272 µg/cm³[8] | - | - |
Table 2: Performance Characteristics of Other Analytical Methods
| Method | Linearity (R²) | Accuracy (Recovery) | Precision (%CV/RSD) |
| Ion-Exchange Chromatography (IEC) with Ninhydrin | - | - | Inter-laboratory CV: up to 10.0% for most amino acids, higher for Tryptophan (23.7%), Cystine (17.6%), and Methionine (16.1%)[3] |
| LC-MS/MS (without derivatization) | - | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories.
Sample Preparation: Protein Hydrolysis
The first step in analyzing the amino acid composition of proteins or peptides is the hydrolysis of the peptide bonds to release individual amino acids.[1][2] A common and well-established method is acid hydrolysis.
Protocol: Acid Hydrolysis
-
Sample Preparation: Place the protein sample into a hydrolysis tube.
-
Acid Addition: Add 6 M hydrochloric acid (HCl) to the sample.[1]
-
Incubation: Heat the sample at 110°C for 24 hours.[1]
-
Neutralization/Drying: After hydrolysis, the acid can be neutralized or removed by evaporation.
Note: Specific amino acids like tryptophan, cysteine, and methionine may require modified hydrolysis conditions to prevent their degradation.[3]
Pre-Column Derivatization and HPLC Analysis
Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their separation on an HPLC column.[5]
Protocol: OPA Derivatization
-
Reagent Preparation: Prepare a solution of o-phthalaldehyde (OPA) with a sulfhydryl reagent (e.g., 3-mercaptopropionic acid) in a borate buffer.[9][10]
-
Derivatization Reaction: Mix the amino acid sample with the OPA reagent. The reaction is typically fast and occurs at room temperature.[6][9]
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).[6][11] Separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][11] Detection is commonly performed using UV or fluorescence detectors.[6][11]
Protocol: AQC Derivatization
-
Reagent Preparation: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent in anhydrous acetonitrile.[12]
-
Derivatization Reaction: Mix the amino acid sample with the AQC reagent solution. The reaction yields stable derivatives of both primary and secondary amines.[12][13][14]
-
HPLC Analysis: Separate the AQC-derivatized amino acids on a reversed-phase HPLC column with UV or fluorescence detection.[7][12]
Protocol: PITC Derivatization
-
Derivatization Reaction: React the amino acid sample with phenylisothiocyanate (PITC) in a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water).
-
Drying: Dry the sample to remove excess reagents.[8]
-
HPLC Analysis: Redissolve the derivatized sample and inject it onto a reversed-phase HPLC column for separation and detection, typically by UV.[15][16]
Visualizing Experimental Workflows
To better illustrate the analytical processes, the following diagrams outline the key steps in common amino acid analysis workflows.
General workflow for HPLC-based amino acid analysis with pre-column derivatization.
Workflow for amino acid analysis using Ion-Exchange Chromatography with post-column derivatization.
Conclusion
The cross-laboratory validation of amino acid analysis methods is essential for ensuring data integrity and comparability in research and development. While various methods are available, each with its own strengths and weaknesses, the implementation of standardized and well-documented protocols is paramount. This guide provides a starting point for researchers to compare different methodologies and to develop robust in-house validation plans based on established performance characteristics. The choice of the most suitable method will ultimately depend on the specific analytical needs, including required sensitivity, throughput, and the nature of the samples being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. Standardised methods for amino acid analysis of food | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Comparison of interlaboratory variation in amino acid analysis and rat growth assays for evaluating protein quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Amino Acid Analysis: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is fundamental. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common techniques for amino acid analysis, supported by experimental data and detailed methodologies to inform the selection of the most suitable method for your research needs.
The determination of amino acid composition is critical across a spectrum of scientific disciplines, from elucidating protein structure and function to monitoring disease biomarkers and optimizing biopharmaceutical production. The choice of an analytical method is paramount and depends on factors such as required sensitivity, specificity, sample throughput, and cost. This guide compares the widely used Reverse-Phase HPLC (RP-HPLC) method with other prevalent techniques, including Ion-Exchange Chromatography (IEC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Method Comparison at a Glance
The selection of an appropriate amino acid analysis method hinges on the specific requirements of the experiment. The following table summarizes key quantitative parameters for each of the discussed methods, providing a clear overview to facilitate decision-making.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion-Exchange Chromatography (IEC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity after pre-column derivatization. | Separation based on the net charge of amino acids. | Separation of volatile amino acid derivatives based on boiling point. | Separation based on the charge-to-mass ratio of analytes in an electric field. |
| Derivatization | Typically pre-column (e.g., OPA, FMOC, PITC, Dansyl Chloride).[1] | Typically post-column (e.g., Ninhydrin).[2] | Mandatory pre-column derivatization to create volatile compounds (e.g., silylation).[3] | Optional, but often used to enhance detection (e.g., for UV or fluorescence).[4] |
| Sensitivity | High (pmol to fmol range), especially with fluorescence detection.[5] | Moderate (nmol range).[6] | High (pmol range), especially with mass spectrometry (MS) detection. | Very high (amol to zmol range with LIF, fmol with MS).[7] |
| Analysis Time | Fast (typically 15-45 minutes per sample).[5] | Slow (often > 90 minutes per sample).[6] | Fast (typically 15-30 minutes per sample). | Very fast (often < 20 minutes per sample).[7] |
| Sample Throughput | High, amenable to automation.[8] | Low to moderate. | Moderate to high, can be automated. | High, especially with multi-capillary systems. |
| Sample Volume | Small (µL range).[5] | Larger (µL to mL range). | Small (µL range). | Very small (nL range).[7] |
| Instrumentation Cost | Moderate. | Moderate to high. | Moderate to high (especially with MS). | Low to moderate. |
| Strengths | Versatile, robust, high resolution, and widely available.[9] | Gold standard for accuracy and reproducibility, minimal sample matrix interference.[2][10] | Excellent for volatile compounds, high resolution. | High efficiency, minimal sample and reagent consumption, fast analysis.[11] |
| Limitations | Derivatization can be complex and introduce variability. | Long analysis times, lower sensitivity than other methods.[6] | Requires derivatization, not suitable for non-volatile or thermally labile compounds.[12] | Can have lower reproducibility in migration times. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for key amino acid analysis methods.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the derivatization of amino acids before their separation on a reversed-phase column. A common approach utilizes o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.[13]
1. Sample Preparation (Protein Hydrolysis):
-
For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube) to liberate free amino acids.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Dilute the neutralized sample to a known volume with 0.1 N HCl.
2. Automated Pre-column Derivatization:
-
This protocol can be programmed into a modern HPLC autosampler for automated online derivatization.[13]
-
Transfer 1 µL of the amino acid standard or sample into a vial.
-
Add 2.5 µL of Borate Buffer (pH 10.2).
-
Add 0.5 µL of OPA reagent and mix. Allow the reaction to proceed for 1 minute.
-
Add 0.5 µL of FMOC reagent and mix.
-
Inject 1 µL of the final mixture onto the HPLC column.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (for OPA derivatives: Ex 340 nm, Em 450 nm; for FMOC derivatives: Ex 266 nm, Em 305 nm) or a Diode Array Detector (DAD).[14]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for HPLC-based amino acid analysis and provide a logical framework for selecting the appropriate method.
In-depth Comparison of Alternative Methods
Ion-Exchange Chromatography (IEC)
IEC has long been considered the gold standard for amino acid analysis due to its high accuracy and reproducibility.[2] The separation is based on the ionic properties of the amino acids.
-
Advantages: This method is robust and less susceptible to matrix effects from the sample.[2] Post-column derivatization with ninhydrin is a well-established and reliable detection method.[15]
-
Disadvantages: The primary drawbacks of IEC are the long analysis times and lower sensitivity compared to more modern techniques.[6]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For amino acid analysis, a derivatization step is mandatory to convert the non-volatile amino acids into volatile derivatives.[3]
-
Advantages: GC, especially when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity.[3]
-
Disadvantages: The derivatization process can be complex and may introduce variability. The method is not suitable for thermally labile compounds.[12]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge and size.
-
Advantages: CE offers very fast analysis times, requires minimal sample and reagent volumes, and can achieve very high sensitivity, particularly when coupled with laser-induced fluorescence (LIF) or mass spectrometry (MS) detectors.[4][7]
-
Disadvantages: Reproducibility of migration times can sometimes be a challenge compared to chromatographic methods.
Conclusion
The choice of an amino acid analysis method is a critical decision that impacts the quality and efficiency of research. HPLC with pre-column derivatization offers a balanced combination of speed, sensitivity, and robustness, making it a versatile tool for a wide range of applications.[9] However, for applications demanding the highest accuracy and reproducibility with less emphasis on throughput, traditional IEC remains a viable option.[2] For the analysis of volatile amino acid derivatives, GC-MS provides excellent separation and identification capabilities.[3] When sample volume is limited and high throughput is essential, CE presents a powerful alternative with exceptional sensitivity.[7] By carefully considering the specific experimental requirements and the comparative data presented in this guide, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. aurigaresearch.com [aurigaresearch.com]
A Researcher's Guide to Benchmarking Synthesis Routes for Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides and other molecular frameworks has become a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the potential to enhance therapeutic properties, probe biological mechanisms, and create novel materials. The choice of synthetic route to access these valuable compounds is a critical decision, impacting yield, purity, scalability, and cost. This guide provides an objective comparison of prominent synthesis methodologies for unnatural amino acids, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
At a Glance: Comparison of Key Synthesis Routes
The selection of an optimal synthesis strategy for a given unnatural amino acid depends on a multitude of factors, including the desired stereochemistry, the nature of the side chain, required scale, and available resources. Below is a summary of the performance of three major synthetic approaches: Asymmetric Synthesis using Chiral Auxiliaries, Chemoenzymatic Synthesis with Transaminases, and Photoredox/Metallaphotoredox Catalysis.
| Parameter | Asymmetric Synthesis (Chiral Auxiliaries) | Chemoenzymatic Synthesis (Transaminases) | Photoredox/Metallaphotoredox Catalysis |
| Stereoselectivity | Good to Excellent (often >95% de) | Excellent (>99% ee) | Good to Excellent (up to 97% ee) |
| Yield | Moderate to High (60-95%) | Generally High (often >90%) | Moderate to High (50-90%) |
| Substrate Scope | Broad, well-established for many side chains | Dependent on enzyme specificity, but engineering is expanding the scope | Broad and rapidly expanding, tolerant of many functional groups |
| Scalability | Well-established and scalable | Can be highly scalable, especially for specific targets | Scalable, with flow chemistry offering significant potential |
| Reagent Toxicity | Can involve stoichiometric use of chiral auxiliaries and strong bases | Generally uses benign reagents and aqueous conditions | Often uses catalytic amounts of photosensitizers and metals, but can involve organic solvents |
| Cost-Effectiveness | Can be moderate to high due to chiral auxiliaries | Potentially very cost-effective, especially at scale | Can be cost-effective due to catalytic nature, but catalysts can be expensive |
In-Depth Analysis of Synthesis Routes
Asymmetric Synthesis Using Chiral Auxiliaries
This classical yet robust approach involves the temporary attachment of a chiral molecule (the auxiliary) to a glycine-derived substrate. The auxiliary directs the stereochemical outcome of an alkylation reaction, after which it is cleaved to yield the enantiomerically enriched unnatural amino acid.
The following table summarizes the diastereoselective alkylation of a chiral Schiff base derived from an aminomalonate and a chiral auxiliary with various electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | 85 | 95:5[1] |
| 2 | Methyl iodide | 90 | 98:2[1] |
| 3 | Allyl bromide | 82 | 93:7 |
| 4 | Isopropyl iodide | 75 | 90:10 |
| 5 | 4-Fluorobenzyl bromide | 88 | 96:4 |
Data is representative and may vary based on the specific chiral auxiliary and reaction conditions.
Chemoenzymatic Synthesis Using Transaminases
This method leverages the high stereoselectivity of enzymes, particularly ω-transaminases, to convert a prochiral ketone into a chiral amine, which is a precursor to the desired unnatural amino acid. This approach is lauded for its green credentials, often proceeding in aqueous media under mild conditions.
The table below showcases the substrate scope and enantiomeric excess achieved in the asymmetric synthesis of various α-amino acids using an engineered ω-transaminase.
| Entry | Substrate (Ketoacid) | Product (Amino Acid) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenylpyruvic acid | Phenylalanine | >99 | >99 |
| 2 | 4-Phenyl-2-oxobutanoic acid | 4-Phenyl-2-aminobutanoic acid | 98 | >99 |
| 3 | 3-Methyl-2-oxobutanoic acid | Valine | 95 | >99 |
| 4 | 4-Methyl-2-oxopentanoic acid | Leucine | 97 | >99 |
| 5 | 3-(4-Hydroxyphenyl)pyruvic acid | Tyrosine | >99 | >99 |
Data is representative and depends on the specific enzyme, substrate, and reaction conditions.[2][3][4][5][6]
Photoredox and Metallaphotoredox Catalysis
A rapidly evolving field, photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in a variety of bond-forming reactions. This method offers access to a diverse range of unnatural amino acids under mild conditions and with high functional group tolerance.
The following table presents the scope of a nickel-catalyzed enantioconvergent cross-coupling of racemic α-haloglycine derivatives with various alkylzinc reagents.
| Entry | Alkylzinc Reagent (R-ZnBr) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methylzinc bromide | 83 | 97 |
| 2 | Ethylzinc bromide | 80 | 96 |
| 3 | Isopropylzinc bromide | 65 | 95 |
| 4 | Cyclopropylzinc bromide | 78 | 94 |
| 5 | (3-Phenylpropyl)zinc bromide | 72 | 96 |
Data is representative of the method developed by Fu and coworkers.[7][8][9]
Key Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Glycine Schiff Base
Materials:
-
Glycine tert-butyl ester benzophenone imine
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Alkyl halide (e.g., benzyl bromide)
-
Toluene
-
50% aqueous potassium hydroxide
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of glycine tert-butyl ester benzophenone imine (1.0 mmol) and the chiral phase-transfer catalyst (0.1 mmol) in toluene (10 mL) at 0 °C, add the alkyl halide (1.2 mmol).
-
Add 50% aqueous potassium hydroxide (5.0 mL) dropwise.
-
Stir the reaction mixture vigorously at 0 °C for the time determined by TLC analysis (typically 4-8 hours).
-
Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the alkylated product.
-
Hydrolyze the imine and ester groups with aqueous HCl to obtain the desired unnatural amino acid.
Protocol 2: Transaminase-Mediated Asymmetric Synthesis
Materials:
-
Prochiral ketoacid (e.g., phenylpyruvic acid)
-
Amine donor (e.g., L-alanine)
-
Pyridoxal-5'-phosphate (PLP)
-
Transaminase enzyme (lyophilized powder or solution)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
In a reaction vessel, dissolve the prochiral ketoacid (50 mM), L-alanine (100 mM), and PLP (1 mM) in the phosphate buffer.
-
Add the transaminase enzyme to the solution (the optimal concentration should be determined empirically, typically 1-5 mg/mL).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Once the reaction reaches completion (typically 12-24 hours), stop the reaction by adding acid (e.g., HCl) to denature the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Isolate the product from the supernatant by ion-exchange chromatography or other suitable purification methods.
Protocol 3: Chiral Analysis by HPLC
Materials:
-
Synthesized unnatural amino acid
-
Derivatizing agent (if necessary, e.g., Marfey's reagent)
-
HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Chiral HPLC column (e.g., Chirex 3126, CHIRALPAK IA)
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the amino acid sample (approx. 1 mg) in 100 µL of 1 M sodium bicarbonate.
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone (1 mg/mL, 200 µL).
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction to room temperature and neutralize with 2 M HCl (50 µL).
-
Dilute the sample with the mobile phase and inject it into the HPLC system.
HPLC Conditions (Example):
-
Column: Chirex 3126 (d-penicillamine)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Column Temperature: 25 °C
By comparing the retention times and peak areas of the diastereomeric derivatives, the enantiomeric excess (ee) of the synthesized unnatural amino acid can be accurately determined.[1][10][11][12]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phenomenex.co.kr [phenomenex.co.kr]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-8-oxononanoic acid hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Amino-8-oxononanoic acid hydrochloride in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, procedural, and step-by-step instructions to mitigate risks and ensure operational integrity from acquisition to disposal.
Personal Protective Equipment (PPE)
When handling this compound, adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Full Face Shield | ANSI Z87.1-rated | Protects against splashes and airborne particles. A full face shield is recommended when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[3] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended when working with the solid form to prevent inhalation of dust particles, especially if engineering controls are not sufficient.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the designated handling area.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
When preparing solutions, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[1]
Storage: The stability and solubility of this compound are enhanced in its salt form.[5] Adhere to the following storage conditions to ensure its stability:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature (Continental US) | Varies | Store in a dry, well-ventilated place away from incompatible materials such as oxidizing agents, organic materials, metals, and alkalis.[2][5] |
| Solution | -20°C | Up to 1 month | Keep container tightly sealed and protected from moisture.[6] |
| Solution | -80°C | Up to 6 months | Keep container tightly sealed and protected from moisture.[6] |
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, create a dike around the spill using an absorbent, non-combustible material like sand or vermiculite.[7]
-
Neutralization: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate, working from the outside in.[3][8]
-
Cleanup: Once neutralized, absorb the material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with a mild detergent and water.[9]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[3][9]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. ehs.com [ehs.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. acs.org [acs.org]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
